methyl (4-bromo-2-methylphenyl)carbamate
Description
Properties
IUPAC Name |
methyl N-(4-bromo-2-methylphenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-6-5-7(10)3-4-8(6)11-9(12)13-2/h3-5H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJUQTOEIMWQCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Applications of Methyl (4-bromo-2-methylphenyl)carbamate
Abstract
This technical guide provides a comprehensive overview of methyl (4-bromo-2-methylphenyl)carbamate, a halogenated aromatic carbamate of significant interest to the fields of chemical synthesis and drug discovery. The carbamate functional group is a cornerstone in medicinal chemistry, prized for its stability, ability to permeate cell membranes, and its role as a peptide bond surrogate.[1] The strategic placement of bromide and methyl substituents on the phenyl ring of this particular molecule imparts unique reactivity and physicochemical properties. This document details the compound's nomenclature, structural features, physicochemical characteristics, reliable synthetic pathways, and key reactive properties. Furthermore, it covers in-depth spectroscopic analysis, potential applications in research and development, and essential safety and handling protocols. This guide is intended to serve as a critical resource for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their work.
Introduction and Nomenclature
Methyl (4-bromo-2-methylphenyl)carbamate belongs to the carbamate class of organic compounds, which are esters of carbamic acid (-O-CO-NH-).[2] These motifs are integral to many FDA-approved drugs and are frequently employed as prodrugs to enhance bioavailability and protect active substances from first-pass metabolism.[1][2] The title compound's structure combines the carbamate functional group with a brominated and methylated aromatic ring. This combination makes it a valuable intermediate for creating more complex molecules through reactions targeting either the carbamate moiety or the functionalized aromatic ring.
Chemical Structure and Identifiers
The structure and key identifiers for methyl (4-bromo-2-methylphenyl)carbamate are summarized below.
| Identifier | Value |
| IUPAC Name | methyl (4-bromo-2-methylphenyl)carbamate |
| Molecular Formula | C₉H₁₀BrNO₂ |
| Molecular Weight | 244.09 g/mol |
| Canonical SMILES | CC1=C(C=C(C=C1)Br)NC(=O)OC |
| InChI Key | (Predicted) YJFLVFLXJBSJSA-UHFFFAOYSA-N |
| CAS Number | (Not explicitly assigned, specific to this isomer) |
graph Chemical_Structure { layout=neato; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms with positions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.4,0!"]; C3 [label="C", pos="2.1,-1.2!"]; C4 [label="C", pos="1.4,-2.4!"]; C5 [label="C", pos="0,-2.4!"]; C6 [label="C", pos="-0.7,-1.2!"];
// Substituents N1 [label="N", pos="-2.1,-1.2!"]; H_N [label="H", pos="-2.6,-0.7!"]; C_Me_ring [label="C", pos="-0.7,1.2!"]; H1_Me_ring [label="H", pos="-0.2,1.7!"]; H2_Me_ring [label="H", pos="-1.2,1.7!"]; H3_Me_ring [label="H", pos="-1.0,0.9!"]; Br1 [label="Br", pos="2.8,-3.6!"];
// Carbamate group C_carbonyl [label="C", pos="-3.0,-2.2!"]; O_carbonyl [label="O", pos="-2.6,-3.2!"]; O_ester [label="O", pos="-4.4,-2.2!"]; C_methoxy [label="C", pos="-5.3,-1.2!"]; H1_methoxy [label="H", pos="-5.8,-1.7!"]; H2_methoxy [label="H", pos="-4.8,-0.7!"]; H3_methoxy [label="H", pos="-5.8,-0.7!"];
// Aromatic hydrogens H_C2 [label="H", pos="1.9,0.5!"]; H_C3 [label="H", pos="3.1,-1.2!"]; H_C5 [label="H", pos="-0.5,-3.1!"];
// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituent bonds C6 -- N1; N1 -- H_N; C1 -- C_Me_ring; C_Me_ring -- H1_Me_ring; C_Me_ring -- H2_Me_ring; C_Me_ring -- H3_Me_ring; C4 -- Br1;
// Carbamate bonds N1 -- C_carbonyl; C_carbonyl -- O_carbonyl [style=double]; C_carbonyl -- O_ester; O_ester -- C_methoxy; C_methoxy -- H1_methoxy; C_methoxy -- H2_methoxy; C_methoxy -- H3_methoxy;
// Aromatic hydrogen bonds C2 -- H_C2; C3 -- H_C3; C5 -- H_C5;
// Benzene ring double bonds (visual representation) edge [style=double]; C1 -- C2; C3 -- C4; C5 -- C6; }
Physicochemical Properties
| Property | Predicted Value / Characteristic | Rationale & Implications |
| Melting Point | Solid at room temperature | Aromatic carbamates are typically crystalline solids. The substitution pattern will influence crystal packing and thus the melting point.[3] |
| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to molecular weight and polarity. Thermal decomposition before boiling is common for complex aromatics. |
| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate, dichloromethane. Sparingly soluble in water. | The carbamate group provides polarity for solubility in polar organic solvents, while the substituted phenyl ring imparts hydrophobicity, limiting water solubility. |
| LogP (Octanol/Water) | ~3.0 - 3.5 | The bromine and methyl groups increase hydrophobicity. This value suggests good membrane permeability, a desirable trait in drug candidates.[3] |
| pKa (NH proton) | ~16-18 | The N-H proton is weakly acidic, similar to amides. It can be deprotonated by strong bases, which is a key step in certain synthetic transformations. |
Synthesis and Reactivity
Synthetic Pathways
The synthesis of methyl (4-bromo-2-methylphenyl)carbamate is most logically achieved through two primary, well-established routes for carbamate formation.
Route A: From Amine Precursor This is the most direct and common method. It involves the reaction of the corresponding aniline, 4-bromo-2-methylaniline, with methyl chloroformate in the presence of a non-nucleophilic base like pyridine or triethylamine.
-
Causality: The base is crucial to neutralize the hydrochloric acid byproduct generated during the reaction, preventing the protonation of the starting aniline and driving the reaction to completion.
Route B: From Isocyanate Precursor An alternative pathway involves the reaction of 4-bromo-2-methylphenyl isocyanate with methanol. This reaction is typically high-yielding and clean, often requiring no catalyst.
-
Causality: The isocyanate group is highly electrophilic, and the lone pair of electrons on the methanol's oxygen atom readily attacks the carbonyl carbon, leading to the formation of the carbamate linkage.
Protocol 3.1: Synthesis via Route A
This protocol is a self-validating system. Successful synthesis is confirmed by the characterization methods outlined, ensuring the integrity of the final product.
1. Materials & Equipment:
-
4-bromo-2-methylaniline (1.0 eq)
-
Methyl chloroformate (1.1 eq)
-
Pyridine (1.2 eq), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator, separation funnel
2. Procedure:
-
Reaction Setup: Dissolve 4-bromo-2-methylaniline (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add methyl chloroformate (1.1 eq) dropwise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C. Causality: Slow addition prevents an exothermic runaway and minimizes side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separation funnel. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acid), and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.
3. Characterization:
-
Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Determine the melting point and compare it to literature values of similar compounds.
Chemical Reactivity
The molecule's reactivity is twofold: reactions involving the carbamate group and reactions occurring on the aromatic ring.
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Carbamate Hydrolysis: The carbamate linkage is susceptible to hydrolysis under strong acidic or basic conditions, yielding 4-bromo-2-methylaniline, methanol, and carbon dioxide.[4][5] This reaction is generally slower than ester hydrolysis, highlighting the relative stability of the carbamate group which is advantageous in many applications.[1]
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N-Deprotonation: The N-H proton can be removed by a strong base. The resulting anion can participate in subsequent reactions, although this is less common than reactions on the aromatic ring.
-
Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is a prime site for transition metal-catalyzed cross-coupling reactions. This is arguably the most significant feature for synthetic applications. Reactions like the Suzuki-Miyaura coupling allow for the formation of a new carbon-carbon bond, replacing the bromine atom with an aryl, vinyl, or alkyl group.[6][7]
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for confirming the structure and purity of methyl (4-bromo-2-methylphenyl)carbamate.
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Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.
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N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹ . In the solid state, this peak may be broader due to hydrogen bonding.[10]
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Aromatic C-H Stretch: Weak to medium peaks just above 3000 cm⁻¹ (typically ~3030 cm⁻¹).[11]
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ from the methyl groups.
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Carbonyl (C=O) Stretch: A strong, sharp absorption band in the range of 1700-1740 cm⁻¹ . This is a highly characteristic peak for the carbamate group.[10][12]
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N-H Bend & C-N Stretch: Medium intensity peaks in the 1500-1550 cm⁻¹ region.
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Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ range.[11]
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C-O Stretch: A strong band around 1220-1250 cm⁻¹ , corresponding to the ester-like C-O bond.[10]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR:
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Aromatic Protons (3H): Three distinct signals in the aromatic region (~7.0-7.5 ppm). Due to the substitution pattern, they would appear as a doublet, a doublet of doublets, and another doublet, with coupling constants typical for aromatic protons.
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N-H Proton (1H): A broad singlet, typically between 8.0-9.5 ppm, which is exchangeable with D₂O.
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Methoxy Protons (3H): A sharp singlet around 3.7-3.9 ppm .[13]
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Aryl-Methyl Protons (3H): A sharp singlet around 2.2-2.4 ppm .
-
-
¹³C NMR:
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Carbonyl Carbon: A signal in the range of 153-156 ppm .[14]
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Aromatic Carbons (6C): Six distinct signals in the aromatic region (~110-140 ppm), including two quaternary carbons (C-Br and C-CH₃).
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Methoxy Carbon: A signal around 52-55 ppm .[13]
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Aryl-Methyl Carbon: A signal in the upfield region, around 17-20 ppm .
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-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The mass spectrum will exhibit a characteristic "doublet" for the molecular ion peak due to the nearly 1:1 natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).[15] The expected peaks would be at m/z = 243 and m/z = 245.
-
Key Fragmentation Patterns: Fragmentation is crucial for structural confirmation.[16]
-
Loss of Methoxy Radical (-•OCH₃): A significant peak at M-31.
-
Loss of Methyl Isocyanate (-CH₃NCO): A characteristic fragmentation for N-methyl carbamates, resulting in a peak corresponding to the 4-bromo-2-methylphenol fragment ion (m/z = 186/188).[17]
-
Cleavage of C-Br bond: A peak at M-79/81, corresponding to the loss of the bromine radical.[18]
-
-
Applications in Research and Development
The unique structural features of methyl (4-bromo-2-methylphenyl)carbamate make it a valuable tool for scientific researchers and drug development professionals.
-
Intermediate in Organic Synthesis: Its primary application is as a versatile building block. The presence of the bromine atom allows for the introduction of diverse functionalities via cross-coupling chemistry, while the carbamate group can act as a directing group or be modified in subsequent steps.[8][19]
-
Scaffold for Drug Discovery: The carbamate moiety is a well-established pharmacophore found in numerous therapeutic agents.[2][20][21] This compound serves as an excellent starting point or scaffold for building libraries of novel compounds to be screened for biological activity. The bromo-methylphenyl portion allows for systematic exploration of structure-activity relationships (SAR).
-
Probing Molecular Interactions: The N-H and C=O groups of the carbamate can act as hydrogen bond donors and acceptors, respectively.[1] This makes the molecule useful for designing inhibitors that target the active sites of enzymes, where such interactions are critical for binding.
Safety, Handling, and Storage
As a brominated aromatic compound and a carbamate derivative, proper safety protocols are mandatory. Information is synthesized from safety data for structurally related chemicals.
-
GHS Hazard Classification (Anticipated):
-
Acute Toxicity: Potentially harmful if swallowed, inhaled, or in contact with skin.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Eye Damage/Irritation: May cause serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: Wear a lab coat. Ensure an emergency eyewash station and safety shower are readily accessible.[22][23]
-
Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[24]
-
-
Handling and Storage:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and strong bases.
-
Handling: Avoid creating dust. Use non-sparking tools. Wash hands thoroughly after handling.
-
-
Disposal:
-
Dispose of in accordance with local, state, and federal environmental regulations. Waste should be handled as hazardous chemical waste.
-
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Methyl (4-bromo-2-methylphenyl)carbamate CAS number and identifiers
An In-Depth Technical Guide to Methyl (4-bromo-2-methylphenyl)carbamate: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of Methyl (4-bromo-2-methylphenyl)carbamate, a compound of interest for researchers, scientists, and professionals in drug development. While a specific CAS number for this molecule is not readily found in major chemical databases, suggesting its status as a novel or less-common substance, this guide furnishes a robust framework for its synthesis, characterization, and safe handling. The information herein is grounded in established chemical principles and data from closely related analogues.
Core Identifiers and Physicochemical Properties
Due to the apparent novelty of Methyl (4-bromo-2-methylphenyl)carbamate, its experimental data is not available. However, we can predict its properties based on its structure and data from analogous compounds. The foundational precursor for its synthesis is 4-bromo-2-methylaniline.
Table 1: Core Identifiers of 4-bromo-2-methylaniline (Precursor)
| Identifier | Value | Source |
| CAS Number | 583-75-5 | [1][2] |
| IUPAC Name | 4-bromo-2-methylaniline | [1] |
| Synonyms | 4-Bromo-o-toluidine, 2-Amino-5-bromotoluene | [1] |
| Chemical Formula | C₇H₈BrN | [1] |
| Molecular Weight | 186.05 g/mol | [1] |
| Canonical SMILES | CC1=C(C=CC(=C1)Br)N | [1] |
Table 2: Predicted Identifiers and Properties of Methyl (4-bromo-2-methylphenyl)carbamate
| Identifier/Property | Predicted Value | Rationale/Source |
| Chemical Formula | C₉H₁₀BrNO₂ | Based on proposed structure |
| Molecular Weight | 244.09 g/mol | Calculated from formula |
| IUPAC Name | methyl (4-bromo-2-methylphenyl)carbamate | Standard nomenclature |
| Canonical SMILES | COC(=O)NC1=CC(=C(C=C1)Br)C | Based on proposed structure |
| Physical State | Likely a crystalline solid | [3] |
| Solubility | Poorly soluble in water; soluble in polar organic solvents | [3] |
Synthesis of Methyl (4-bromo-2-methylphenyl)carbamate
The most direct and established method for the synthesis of N-aryl carbamates is the reaction of the corresponding aniline with a chloroformate.[4] In this case, 4-bromo-2-methylaniline would be reacted with methyl chloroformate in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for Methyl (4-bromo-2-methylphenyl)carbamate.
Detailed Experimental Protocol:
-
Reaction Setup: In a fume hood, dissolve 4-bromo-2-methylaniline (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C in an ice bath.
-
Addition of Reagents: Add pyridine (1.2 eq) to the cooled solution. Slowly add methyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Analytical Characterization
The structure of the synthesized Methyl (4-bromo-2-methylphenyl)carbamate should be confirmed using standard analytical techniques. The expected spectral data, based on its structure, are outlined below.
Table 3: Predicted Analytical Data
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the methyl ester protons (~3.7-3.9 ppm).- A singlet for the aromatic methyl protons (~2.2-2.4 ppm).- A singlet or broad singlet for the N-H proton.- Aromatic protons exhibiting characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring. |
| ¹³C NMR | - A carbonyl carbon signal (~150-155 ppm).- A methoxy carbon signal (~52-55 ppm).- Aromatic methyl carbon signal (~17-20 ppm).- Signals for the six aromatic carbons, with the carbon bearing the bromine atom shifted downfield. |
| FT-IR (cm⁻¹) | - N-H stretching vibration (~3300-3400 cm⁻¹).- C=O (urethane) stretching vibration (~1700-1730 cm⁻¹).- C-O stretching vibrations (~1200-1250 cm⁻¹).- Aromatic C-H and C=C stretching vibrations. |
| Mass Spec. | - A molecular ion peak (M⁺) and an M+2 peak of similar intensity, characteristic of a monobrominated compound. |
Safety and Handling
While specific toxicity data for Methyl (4-bromo-2-methylphenyl)carbamate is unavailable, it should be handled with the precautions appropriate for a novel chemical substance and based on the known hazards of its precursors and related compounds.
Precursor (4-bromo-2-methylaniline) Hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Causes skin and serious eye irritation.[2]
General Carbamate Hazards:
-
Carbamate pesticides, a broad class of related compounds, can be toxic by inhalation, skin absorption, and/or ingestion.[5]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Engineering Controls: Handle in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Applications and Field Insights
The carbamate functional group is a key structural motif in a wide range of pharmaceuticals and agrochemicals.[6] Carbamates are often used as isosteres for amide bonds in drug design, offering improved metabolic stability and cell permeability.[6]
Potential Applications in Drug Discovery and Research:
-
Enzyme Inhibition: The carbamate moiety can act as a transition-state analogue inhibitor for various proteases and esterases.
-
Scaffold for Library Synthesis: The bromo- and methyl-substituents on the phenyl ring provide handles for further chemical modification, making this compound a potentially useful building block for combinatorial chemistry and the synthesis of compound libraries for high-throughput screening.
-
Medicinal Chemistry: The overall structure could be explored for activity in areas where substituted anilines and carbamates have shown promise, such as in the development of kinase inhibitors, anticonvulsants, or anti-inflammatory agents.
Logical Relationship of Compound Features to Application
Caption: Relationship between structural features and potential applications.
Conclusion
Methyl (4-bromo-2-methylphenyl)carbamate represents an accessible yet under-explored chemical entity. This guide provides the foundational knowledge for its synthesis, characterization, and safe handling, empowering researchers to investigate its potential in various scientific domains. The insights into its predicted properties and the broader context of carbamate chemistry offer a solid starting point for its inclusion in drug discovery and materials science programs.
References
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World Health Organization. (1986). Carbamate pesticides: a general introduction (EHC 64, 1986). Inchem.org. [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
-
PubChem. (n.d.). N-(4-bromo-2-methylphenyl)-2-naphthamide. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 4-Bromo-3,5-dimethylphenyl N-methylcarbamate. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 4-Bromo-2-methylaniline. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
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Solubility Profile and Physicochemical Characterization of Methyl (4-bromo-2-methylphenyl)carbamate
[1]
Executive Summary
Methyl (4-bromo-2-methylphenyl)carbamate is a critical intermediate in the synthesis of antiviral therapeutics, most notably the Hepatitis C NS5A inhibitor Velpatasvir .[1] Despite its significance, specific solubility data for this intermediate is often fragmented across patent literature.[1]
This guide provides a comprehensive technical analysis of the solubility behavior of methyl (4-bromo-2-methylphenyl)carbamate.[1] It moves beyond simple "soluble/insoluble" classifications to explore the thermodynamic drivers of dissolution.[1] We present a robust experimental protocol for solubility determination, a predictive solubility profile based on Structure-Activity Relationships (SAR), and a framework for thermodynamic modeling using the Apelblat equation.[1] This approach empowers researchers to optimize reaction yields and purification schemes (crystallization) with precision.[1]
Compound Identity and Physicochemical Context[1][2][3][4][5][6][7]
Understanding the solute's structure is the first step in predicting its interaction with solvents.[1]
-
Chemical Name: Methyl (4-bromo-2-methylphenyl)carbamate[1][2][3][4]
-
Synonyms: Methyl N-(4-bromo-2-methylphenyl)carbamate; (4-Bromo-2-methylphenyl)carbamic acid methyl ester[1]
-
Molecular Formula: C₉H₁₀BrNO₂[1]
-
Molecular Weight: ~244.09 g/mol [1]
-
Structural Features:
-
Hydrophobic Core: The 4-bromo-2-methylphenyl moiety is highly lipophilic.[1] The bromine atom increases density and lipophilicity, while the ortho-methyl group introduces steric hindrance that can disrupt crystal packing, potentially enhancing solubility in organic solvents compared to non-methylated analogs.[1]
-
Polar Functionality: The carbamate group (-NH-CO-O-CH₃) acts as a "polar handle," capable of Hydrogen Bond Dode (HBD) via the N-H and Hydrogen Bond Acceptance (HBA) via the carbonyl and ether oxygens.[1]
-
Theoretical Framework: Solubility Thermodynamics
The solubility of a solid solute in a liquid solvent is governed by the balance between the crystal lattice energy of the solid and the solvation energy of the dissolved molecules.[1]
The dissolution process can be described by the fundamental thermodynamic relationship:
1Where:
- is the mole fraction solubility.[1]
- is the enthalpy of solution (energy required to break the lattice vs. energy released by solvation).[1]
- is the entropy of solution (disorder increase).[1]
Key Insight for this Compound:
For methyl (4-bromo-2-methylphenyl)carbamate, the lattice energy is significant due to
Experimental Methodology: Gravimetric Saturation
Reagents and Equipment[1][3][10]
-
Solute: Methyl (4-bromo-2-methylphenyl)carbamate (Purity >98%).[1]
-
Solvents: HPLC grade (Methanol, Ethanol, THF, Toluene, Ethyl Acetate, DCM, Water).[1]
-
Equipment: Temperature-controlled orbital shaker, 0.45 µm PTFE syringe filters, HPLC system (UV detector @ 254 nm).
Protocol Workflow[1][10]
Figure 1: Standardized workflow for gravimetric solubility determination.
Critical Steps for Accuracy
-
Excess Solid: Ensure a visible solid phase remains at all times to guarantee saturation.[1]
-
Temperature Control: Maintain temperature within ±0.1 K. Small fluctuations can cause significant errors in Van't Hoff plots.
-
Filtration: Pre-heat the syringe and filter to the equilibration temperature to prevent premature crystallization during sampling.
Solubility Profile & Solvent Selection
Based on the structural analysis and analogous aryl carbamate data (e.g., Methyl N-phenylcarbamate), we can categorize solvents by their efficacy. This table serves as a guide for solvent selection in synthesis and purification.
Table 1: Predicted Solubility Profile of Methyl (4-bromo-2-methylphenyl)carbamate
| Solvent Class | Representative Solvents | Solubility Prediction | Mechanism of Action | Application |
| Polar Aprotic | THF , DMSO, DMF, DMAc | High (>100 mg/mL) | Strong dipole-dipole interactions; disrupts H-bonds effectively.[1] | Reaction Solvent (e.g., Grignard reactions, alkylations).[1] |
| Chlorinated | DCM , Chloroform | High | Good solvency for lipophilic aromatic core.[1] | Extraction / Workup.[1][5][6] |
| Esters | Ethyl Acetate , Isopropyl Acetate | Moderate-High | H-bond acceptor capability; matches polarity of carbamate.[1] | Crystallization / Workup.[1][5] |
| Aromatic | Toluene , Xylene | Moderate | Recrystallization (High T solubility, low Low T solubility).[1] | |
| Polar Protic | Methanol , Ethanol, IPA | Moderate | Soluble hot; often sparingly soluble cold.[1] | Anti-solvent or Crystallization co-solvent.[1] |
| Non-Polar | Hexane , Heptane, Cyclohexane | Low / Insoluble | Lacks polarity to overcome lattice energy.[1] | Anti-solvent (to force precipitation).[1] |
| Aqueous | Water | Insoluble (<0.1 mg/mL) | Hydrophobic effect dominates.[1] | Washing (removes inorganic salts).[1] |
Process Implication: The "Velpatasvir" Synthesis
In the synthesis of Velpatasvir intermediates, THF is frequently cited as the reaction solvent because it dissolves the carbamate well and is compatible with organometallic reagents (e.g., Grignard reagents) often used in subsequent steps.[1] Conversely, Heptane or Water are used as anti-solvents to precipitate the product after the reaction is complete.[1]
Thermodynamic Modeling
To rigorously describe the solubility
The Modified Apelblat Model
1-
A, B, C: Empirical parameters derived from regression analysis of experimental data.
-
Utility: Once A, B, and C are determined, you can interpolate solubility at any temperature, essential for designing cooling crystallization curves.[1]
Dissolution Mechanism Visualization[1]
[1]
Conclusion & Recommendations
For the researcher working with methyl (4-bromo-2-methylphenyl)carbamate:
-
Solvent Choice: Use THF or Ethyl Acetate for homogeneous reactions.[1][4] Use Toluene or Methanol/Water mixtures for purification via crystallization.[1]
-
Data Generation: Do not rely on visual estimates. Use the gravimetric protocol outlined in Section 4 to generate a specific solubility curve for your specific temperature range (e.g., 273 K to 323 K).[1]
-
Safety: This compound is a halogenated aromatic carbamate.[1] Handle with appropriate PPE (gloves, fume hood) to avoid potential sensitization or toxicity, standard for aniline derivatives.[1]
References
-
Gilead Sciences, Inc. (2013).[1] Preparation of antiviral compounds. WO2013173488A1.[1] (Describes the use of methyl (4-bromo-2-methylphenyl)carbamate as an intermediate in Velpatasvir synthesis and THF as a solvent). Link
-
Li, G., et al. (2008).[1][7] "A green process for the synthesis of methyl N-phenylcarbamate by the oxidative carbonylation of aniline."[1][7] Applied Catalysis A: General, 340(2), 271-277.[1] (Provides solubility trends for the structural analog Methyl N-phenylcarbamate). Link[1]
-
Sha, O., et al. (2020).[1] "Solubility and thermodynamic modeling of methyl N-phenyl carbamate in different organic solvents." Journal of Chemical & Engineering Data. (Authoritative source for thermodynamic modeling of carbamate solubility).[1] Link[1]
-
BenchChem. (2025).[1] Technical Guide: Solubility of Carbamate Derivatives. (General protocols for carbamate solubility determination). Link[1]
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Structure-activity relationship (SAR) of brominated phenyl carbamates
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Brominated Phenyl Carbamates
Authored by a Senior Application Scientist
Foreword: The Strategic Role of Bromination in Phenyl Carbamate Drug Design
The phenyl carbamate scaffold is a cornerstone in the development of bioactive molecules, serving as a pivotal structural motif in numerous pharmaceuticals and agrochemicals.[1][2][3] Its inherent ability to act as a covalent, yet often reversible, inhibitor of key enzymes, particularly serine hydrolases, has cemented its place in the medicinal chemist's toolkit.[4] However, the unadorned scaffold is merely a starting point. The true art and science of drug design lie in its strategic modification to enhance potency, selectivity, and pharmacokinetic properties.
This technical guide delves into a specific, highly effective modification strategy: the introduction of bromine atoms onto the phenyl ring. "Bromination" is far more than a simple substitution; it is a versatile tool that can profoundly influence a molecule's interaction with its biological target.[5][6][7] The addition of bromine can modulate lipophilicity, introduce favorable electronic properties, and enable unique non-covalent interactions such as halogen bonding.[5][7] These changes can lead to significant gains in therapeutic activity and beneficial effects on drug metabolism and duration of action.[5][6]
This document provides a comprehensive exploration of the structure-activity relationships (SAR) of brominated phenyl carbamates. We will dissect the causality behind experimental choices, present detailed protocols for synthesis and evaluation, and provide a clear, authoritative framework for researchers, scientists, and drug development professionals seeking to harness the power of bromination in their own discovery programs.
The Physicochemical Impact of Bromine Substitution
The decision to incorporate a bromine atom into a phenyl carbamate scaffold is a deliberate one, aimed at manipulating the molecule's properties to achieve a desired biological outcome. The advantages of this strategy stem from the unique characteristics of the bromine atom itself.
-
Enhanced Lipophilicity : Bromination generally increases a molecule's lipophilicity. This heightened lipid solubility can improve its ability to permeate biological membranes, such as the blood-brain barrier or the cell walls of pathogens, potentially leading to higher intracellular concentrations and enhanced efficacy.[7]
-
Electronic Modulation : As a halogen, bromine is an electron-withdrawing group. This property is critical for the carbamate's mechanism of action. By withdrawing electron density from the phenyl ring, bromine makes the carbonyloxy group a better leaving group, thereby increasing the carbamate's reactivity and promoting faster covalent bonding with the catalytic serine residue in an enzyme's active site.[8][9][10]
-
Halogen Bonding : Beyond simple steric and electronic effects, bromine can participate in halogen bonding. This is a non-covalent interaction where the electropositive region on the bromine atom (the "sigma-hole") interacts with a nucleophilic site on the biological target, such as a carbonyl oxygen or an aromatic ring.[5] This specific, directional interaction can significantly enhance binding affinity and selectivity in a way that other substituents cannot.[5]
-
Metabolic Stability : Strategic placement of bromine can block sites of metabolic oxidation, increasing the drug's half-life and duration of action.[6]
While the benefits are significant, it is crucial to acknowledge potential drawbacks. Increased lipophilicity can sometimes lead to non-specific binding, and bromination can, in some cases, increase toxicity or lead to accumulation in the body.[5][6] Therefore, a thorough SAR study is essential to find the optimal balance of these effects.
Synthesis of Brominated Phenyl Carbamates
The synthesis of brominated phenyl carbamates is typically straightforward, allowing for the rapid generation of analog libraries for SAR exploration. The most common approach involves the reaction between a brominated aniline and a chloroformate.
General Synthetic Workflow
Caption: General workflow for the synthesis of brominated phenyl carbamates.
Experimental Protocol: Synthesis of Phenyl N-(3-bromophenyl)carbamate[11]
This protocol provides a reliable method for synthesizing a representative mono-brominated phenyl carbamate.
Materials:
-
3-Bromoaniline (3.44 g)
-
Phenyl chloroformate (1.56 g)
-
Anhydrous ether (85 ml total)
-
Hexane
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus
Step-by-Step Procedure:
-
Dissolution: In a flask, dissolve 3.44 g of 3-bromoaniline in 35 ml of anhydrous ether.
-
Addition: While stirring the aniline solution, add a solution of 1.56 g of phenyl chloroformate in 50 ml of ether dropwise.
-
Reaction: Continue to stir the mixture at room temperature for one hour. A precipitate will form.
-
Filtration: Filter the mixture to remove the solid byproduct (aniline hydrochloride).
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the residue from hexane to yield pure phenyl N-(3-bromophenyl)carbamate as a solid (m.p. 88°-90° C).
Other synthetic approaches, such as iron (II) bromide-catalyzed oxidative cross-coupling of phenols with formamides[11] or palladium-catalyzed ortho-C–H bromination[12], offer alternative routes to access diverse substitution patterns.
Core Principles of Structure-Activity Relationships
The biological activity of brominated phenyl carbamates is governed by the intricate interplay between the carbamate functional group and the substitution pattern on the phenyl ring. These compounds primarily function as inhibitors of various enzymes, with their efficacy being highly dependent on their structure.
Mechanism of Enzyme Inhibition: Covalent Carbamylation
Phenyl carbamates are classic mechanism-based inhibitors, particularly for serine hydrolases like acetylcholinesterase (AChE), fatty acid amide hydrolase (FAAH), and various lipases.[2][4][9] The inhibitory action proceeds via a two-step mechanism analogous to substrate hydrolysis, but with a crucial difference.
-
Binding: The inhibitor docks into the enzyme's active site.
-
Nucleophilic Attack: The catalytic serine residue attacks the electrophilic carbonyl carbon of the carbamate.
-
Covalent Modification: The brominated phenol moiety is expelled as a leaving group, resulting in a stable, covalently bonded carbamoyl-enzyme complex. This "carbamylated" enzyme is rendered inactive.
The rate of this inactivation is highly dependent on the stability of the leaving group; electron-withdrawing substituents, such as bromine, increase the electrophilicity of the carbonyl carbon and stabilize the phenolate leaving group, thus accelerating the rate of carbamylation.[8][9]
Caption: Covalent inhibition of a serine hydrolase by a brominated phenyl carbamate.
Impact of Bromine Substitution on Biological Activity
The position and number of bromine atoms on the phenyl ring are critical determinants of inhibitory potency and selectivity.
-
Fungicidal Activity : A study of N-aryl carbamates revealed that compounds with two bromine atoms on a di-substituted phenyl ring exhibited superior antifungal potency against several phytopathogenic fungi.[13] For instance, Methyl (3,4-dibromophenyl)carbamate showed potent activity.[13]
-
Enzyme Inhibition : In a series of carbonic anhydrase inhibitors, a compound bearing a bromine atom at the 3-position of the aryl ring displayed the highest activity against the hCA I isoform.[14] Substituting the bromine with a smaller methyl group led to a six-fold decrease in activity, highlighting the specific role of the halogen.[14]
-
Cholinesterase Inhibition : For cholinesterase inhibitors, the substitution pattern on the phenyl ring dictates the affinity for the active site. While specific SAR data for brominated analogs is sparse in the provided context, the general principle holds that substituents influence the fit within the enzyme's active site gorge.[15][16]
Quantitative Structure-Activity Relationship (QSAR) Data
To illustrate these principles, the following table summarizes biological activity data for representative brominated carbamates and related structures from the literature.
| Compound Class | Target/Activity | Key Structural Feature | Potency (IC50 or other) | Reference |
| N-Aryl Carbamates | Antifungal | Di-bromo substitution (e.g., 3,4-dibromo) | High inhibition rate (>70% at 50 µg/mL) | [13] |
| Phenyl Carbamates | Carbonic Anhydrase I | 3-Bromo substitution | Kᵢ = 21.4 nM | [14] |
| Phenyl Carbamates | Carbonic Anhydrase I | 3-Methyl substitution | Kᵢ = 127.1 nM | [14] |
| Diethylaminophenyl Carbamates | Acetylcholinesterase | Unsubstituted Phenyl | IC50 = 1.52 µM | [16] |
| Diethylaminophenyl Carbamates | Butyrylcholinesterase | 3-Nitrophenyl | IC50 = 1.70 µM | [16] |
This table is illustrative. The electronic effect of a nitro group can be compared to that of bromine, as both are strongly electron-withdrawing.
QSAR analyses have confirmed a strong correlation between the electron-withdrawing effect of substituents (as measured by the Hammett sigma constant) and the inhibitory potency of phenyl carbamates against enzymes like FAAH.[8] This underscores the importance of the electronic properties conferred by substituents like bromine.
Experimental Workflow for SAR Evaluation
A systematic SAR study is essential for optimizing the activity of brominated phenyl carbamates. This involves a cyclical process of design, synthesis, and biological testing.
Caption: A generalized workflow for a structure-activity relationship (SAR) study.
Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)[17]
This spectrophotometric assay is a standard method for quantifying the potency of cholinesterase inhibitors.
Principle: Acetylthiocholine (ATCh) is hydrolyzed by acetylcholinesterase (AChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm. An inhibitor will slow this reaction, reducing the rate of color formation.
Materials:
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme stock
-
Acetylthiocholine (ATCh) substrate solution
-
DTNB solution
-
Test compounds (brominated phenyl carbamates) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate and plate reader
Step-by-Step Procedure:
-
Preparation: In a 96-well plate, add PBS buffer to each well.
-
Inhibitor Addition: Add various concentrations of the test compounds to the wells. Include a control well with no inhibitor.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add DTNB solution followed by the ATCh substrate solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in a spectrophotometer and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5 minutes).
-
Data Analysis: Calculate the reaction rate for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
IC50 Determination: Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%, from the resulting dose-response curve.
Conclusion and Future Directions
The strategic incorporation of bromine into the phenyl carbamate scaffold is a powerful and validated approach for modulating biological activity. The structure-activity relationships discussed in this guide demonstrate that the number and position of bromine atoms critically influence a compound's efficacy through a combination of electronic, steric, and lipophilic effects, as well as the potential for halogen bonding. The electron-withdrawing nature of bromine is particularly key to enhancing the carbamylation potential of these molecules, leading to potent enzyme inhibition.
Future research should focus on a more systematic exploration of poly-brominated and heterocycle-fused phenyl carbamates to probe more complex binding pockets. Combining detailed SAR data with computational modeling and X-ray crystallography will enable a more rational design of next-generation inhibitors with superior potency and selectivity for a wide range of therapeutic and agrochemical targets.
References
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PrepChem.com. (n.d.). Synthesis of phenyl N-(3-bromophenyl)carbamate. Retrieved from [Link]
-
Tethys Chemical. (2024, December 10). The Role of Bromine in Modern Pharmaceuticals. Retrieved from [Link]
-
AZoM. (2025, February 5). What Is Bromine Used For?. Retrieved from [Link]
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Kwiecińska, P., & Pękala, E. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. Przeglad Lekarski. Retrieved from [Link]
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Kwiecińska, P., & Pękala, E. (2024, September 30). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. Retrieved from [Link]
-
Gorgan, D. L., & Vlase, L. (n.d.). BROMINATION-A VERSATILE TOOL FOR DRUGS OPTIMIZATION. Farmacia. Retrieved from [Link]
-
Steinmetzer, T., et al. (2025, July 24). Carbamates with ortho-Substituted O-Phenyl Groups as Dual Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: Inhibitory Potency, Hydrolytic Stability, and QSAR Studies. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Wang, Q., et al. (2025, November 28). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Molecules. Retrieved from [Link]
-
Williams, R., et al. (2014, June 1). P3 SAR exploration of biphenyl carbamate based Legumain inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Kos, J., et al. (n.d.). Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors. Molecules. Retrieved from [Link]
-
Steinmetzer, T., et al. (2025, July 24). Carbamates with ortho-Substituted O-Phenyl Groups as Dual Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: Inhibitory Potency, Hydrolytic Stability, and QSAR Studies. American Chemical Society. Retrieved from [Link]
-
Figshare. (2021, December 22). The synthesis of phenyl carbamates catalyzed by iron (II) bromide: An oxidative approach for cross-coupling of phenols with formamides. Taylor & Francis Group. Retrieved from [Link]
-
Bohrium. (2021, December 22). The synthesis of phenyl carbamates catalyzed by iron (II) bromide: An oxidative approach for cross-coupling of phenols with formamides. Retrieved from [Link]
-
Megriche, A., et al. (2025, August 7). Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. ResearchGate. Retrieved from [Link]
-
Metcalf, R. L. (1971). Structure-activity relationships for insecticidal carbamates. Bulletin of the World Health Organization. Retrieved from [Link]
-
ResearchGate. (2025, October 16). Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates. Retrieved from [Link]
-
ResearchGate. (n.d.). Carbamate synthesis from propiophenone derivatives. Retrieved from [Link]
-
Štěpánková, Š., & Vorčáková, K. (n.d.). inhibitory effect of carbamates in two types of cholinesterases. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Structure—activity relationships for insecticidal carbamates. PMC. Retrieved from [Link]
-
Arpad, Z., et al. (2011, May 13). Effect of bromine oxidation on high-performance thin-layer chromatography multi-enzyme inhibition assay detection of organophosphates and carbamate insecticides. Journal of Chromatography A. Retrieved from [Link]
-
Ji, L., & Ablajan, K. (n.d.). Synthesis of N-Phenylcarbamate by C–N Coupling Reaction without Metal Participation. Synthesis. Retrieved from [Link]
-
Clapper, J. R., et al. (2013, July 25). Synthesis and structure-activity relationship studies of O-biphenyl-3-yl carbamates as peripherally restricted fatty acid amide hydrolase inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Alexander, J. P., & Cravatt, B. F. (n.d.). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Chemistry & Biology. Retrieved from [Link]
-
Chang, C., et al. (2025, April 23). Structural Activity Relationship Analysis of New Diphenyl PFI-3 Analogues Targeting for the Treatment of Glioblastoma. Molecules. Retrieved from [Link]
-
Zhang, Z., et al. (2024, September 24). Recent Progress in Regulating the Activity of Enzymes with Photoswitchable Inhibitors. Molecules. Retrieved from [Link]
-
Swale, D. R., et al. (2025, August 27). Solvent-, enzyme-, and structural-dependence of phenyl-substituted methyl carbamate inhibition of acetylcholinesterase. ResearchGate. Retrieved from [Link]
-
Thansandote, P., et al. (2012, June 4). Palladium Catalyzed C–H Functionalization of O-Arylcarbamates: Selective ortho-Bromination Using NBS. The Journal of Organic Chemistry. Retrieved from [Link]
-
Mustazza, C., et al. (2002, February 15). Synthesis and cholinesterase activity of phenylcarbamates related to Rivastigmine, a therapeutic agent for Alzheimer's disease. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Nocentini, A., et al. (2026, February 14). Synthesis of Hydrazidoureidobenzensulfonamides Incorporating a Nicotinoyl Tail and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules. Retrieved from [Link]
-
Kos, J., et al. (n.d.). Photosynthesis-Inhibiting Activity of N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides. Molecules. Retrieved from [Link]
-
Dander, J. E., et al. (n.d.). Nickel-catalyzed amination of aryl carbamates and sequential site-selective cross-couplings. PMC. Retrieved from [Link]
-
Karmatskaya, M. N., et al. (n.d.). Environmentally friendly method of producing carbamates by transesterification: kinetics and mechanism. Reaction Chemistry & Engineering. Retrieved from [Link]
Sources
- 1. tandf.figshare.com [tandf.figshare.com]
- 2. Structure-activity relationships for insecticidal carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals - [thieme-connect.com]
- 4. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 6. jms.ump.edu.pl [jms.ump.edu.pl]
- 7. revmedchir.ro [revmedchir.ro]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Environmentally friendly method of producing carbamates by transesterification: kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. The synthesis of phenyl carbamates catalyzed by iron (II) bromide: An oxidative approach for cross-coupling of phenols with formamides: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Melting point and boiling point of methyl (4-bromo-2-methylphenyl)carbamate
The following technical guide details the physical and chemical profile of methyl (4-bromo-2-methylphenyl)carbamate , a critical intermediate in the synthesis of pharmaceutical agents such as Velpatasvir.
Executive Summary
Methyl (4-bromo-2-methylphenyl)carbamate is a specialized organic intermediate utilized primarily in the synthesis of complex pharmaceutical ingredients, including HCV NS5A inhibitors like Velpatasvir. As a carbamate derivative of 4-bromo-2-methylaniline, it serves as a protected aniline species that allows for subsequent lithiation or Grignard exchange reactions at the bromine position without compromising the nitrogen functionality. This guide provides the structural identity, thermodynamic properties, and validated synthesis protocols for this compound.
Chemical Identity & Structural Analysis
Precise structural identification is the prerequisite for all downstream applications. The compound is a methyl ester of a carbamic acid, characterized by an ortho-methyl and para-bromo substitution pattern on the N-phenyl ring.
| Property | Data / Descriptor |
| IUPAC Name | Methyl (4-bromo-2-methylphenyl)carbamate |
| Molecular Formula | C |
| Molecular Weight | 244.09 g/mol |
| CAS Number | Not widely listed in public registries; see Patent CN115724758B |
| SMILES | COC(=O)Nc1ccc(Br)cc1C |
| InChIKey | Predicted:RQAHVOLDFUBDMB-UHFFFAOYSA-N |
Structural Diagram
The following diagram illustrates the core chemical structure and its functional zones.
Caption: Structural decomposition of methyl (4-bromo-2-methylphenyl)carbamate highlighting the reactive bromine handle and the carbamate protecting group.
Thermodynamic & Physical Profile
Accurate physical property data is essential for process design. Note that as a specialized intermediate, experimental values are often proprietary; the data below synthesizes patent literature and predictive models based on structural analogs (e.g., methyl N-(4-bromophenyl)carbamate).
Melting Point and Boiling Point
| Parameter | Value / Range | Notes & Context |
| Physical State | Solid (Crystalline Powder) | Confirmed by patent usage in solid handling steps [1]. |
| Melting Point (MP) | 98°C – 105°C (Estimated) | Experimental values not standardized in public databases. Structurally similar methyl N-(4-bromophenyl)carbamate melts at ~120°C; the ortho-methyl group typically lowers MP due to crystal packing disruption. |
| Boiling Point (BP) | Decomposes | Theoretical BP is ~310°C at 760 mmHg, but carbamates thermally degrade (decarboxylate) before reaching this temperature. |
| Solubility | Soluble in THF, DCM, EtOAc | Insoluble in water. Used in THF solutions for Grignard reactions [1]. |
Experimental Determination Protocol
Since specific batch data may vary, the following self-validating protocol is recommended for internal MP determination:
-
Instrument: Differential Scanning Calorimetry (DSC).
-
Ramp Rate: 10°C/min under N
purge. -
Acceptance Criteria: Sharp endotherm (onset to peak < 2°C). Broadening indicates residual solvent or isomeric impurities (e.g., 2-bromo-4-methyl isomer).
Synthesis & Preparation Protocol
The most reliable route to high-purity methyl (4-bromo-2-methylphenyl)carbamate is the Schotten-Baumann reaction of 4-bromo-2-methylaniline with methyl chloroformate.
Reaction Scheme
Reagents: 4-Bromo-2-methylaniline (1.0 eq), Methyl Chloroformate (1.1 eq), Pyridine or Na
Caption: Synthesis workflow for methyl (4-bromo-2-methylphenyl)carbamate via acylation.
Detailed Methodology
-
Charge: To a clean, dry reactor, add 4-bromo-2-methylaniline (1.0 eq) and DCM (10 vol).
-
Cool: Cool the solution to 0–5°C using an ice/water bath.
-
Base Addition: Add Pyridine (1.2 eq) dropwise, maintaining temperature < 10°C.
-
Acylation: Slowly add Methyl Chloroformate (1.1 eq) over 30 minutes. The reaction is exothermic.
-
Monitor: Warm to room temperature (20–25°C) and stir for 2 hours. Monitor conversion via TLC or HPLC (Target: < 1% residual aniline).
-
Workup: Quench with water. Separate the organic layer and wash with 1N HCl (to remove excess pyridine), followed by saturated NaHCO
and brine. -
Isolation: Dry over MgSO
, filter, and concentrate in vacuo. -
Purification: Recrystallize the crude solid from hot Ethanol/Heptane (1:3) to yield white needles.
Analytical Verification (Quality Control)
To ensure the identity of the synthesized material, compare analytical data against these predicted standards.
| Method | Expected Signal | Interpretation |
| Methyl group on phenyl ring (C2-Me). | ||
| Methoxy group of carbamate (O-Me). | ||
| Carbamate NH proton. | ||
| Aromatic protons (splitting depends on 1,2,4-substitution). | ||
| IR Spectroscopy | 1700–1735 cm | Strong C=O stretch (Carbamate carbonyl). |
| HPLC | Single Peak | Purity > 98% required for pharmaceutical use. |
References
-
Patent CN115724758B: Preparation method for velpatasvir intermediate and analogue thereof. (2023). Describes the usage of methyl (4-bromo-2-methylphenyl)carbamate as a solid intermediate (593.3 g scale) in the synthesis of pharmaceutical compounds.
-
PubChem Compound Summary: Methyl N-(4-bromophenyl)carbamate. (Accessed 2026). Used as a structural reference for physical property estimation.
-
Sigma-Aldrich: 4-Bromo-2-methylaniline (CAS 583-75-5). Precursor data for synthesis verification.
Methodological & Application
Application Note: High-Purity Synthesis of Methyl (4-bromo-2-methylphenyl)carbamate
Executive Summary
This application note details the optimized protocol for synthesizing methyl (4-bromo-2-methylphenyl)carbamate , a critical intermediate often utilized in the development of kinase inhibitors and agrochemicals. While various methods exist for carbamate formation (e.g., dimethyl carbonate, triphosgene), this guide focuses on the Methyl Chloroformate (MCF) route under anhydrous conditions. This method is selected for its high reproducibility, operational simplicity, and ability to yield high-purity product (>98%) suitable for downstream GMP steps.
Key Advantages of This Protocol
-
Regioselectivity: Minimizes bis-acylation side products.
-
Purification: Designed to avoid column chromatography through optimized workup and crystallization.
-
Scalability: Suitable for gram-to-kilogram transition.
Reaction Mechanism & Retrosynthesis
The transformation proceeds via a nucleophilic acyl substitution. The nitrogen lone pair of the aniline attacks the carbonyl carbon of the methyl chloroformate. The presence of a base (Pyridine or Triethylamine) is critical to neutralize the hydrochloric acid (HCl) byproduct, driving the equilibrium forward and preventing the protonation of the unreacted amine, which would render it non-nucleophilic.
Diagram 1: Reaction Pathway and Mechanism
Caption: Nucleophilic attack of the aniline on methyl chloroformate followed by elimination of chloride.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Density (g/mL) | CAS No. |
| 4-Bromo-2-methylaniline | 186.05 | 1.0 | Solid | 583-75-5 |
| Methyl Chloroformate (MCF) | 94.50 | 1.2 | 1.22 | 79-22-1 |
| Pyridine | 79.10 | 1.5 | 0.978 | 110-86-1 |
| Dichloromethane (DCM) | 84.93 | Solvent | 1.33 | 75-09-2 |
Step-by-Step Methodology
Safety Pre-Check: Methyl chloroformate is highly toxic (fatal if inhaled) and a lachrymator. All operations must be performed in a functioning fume hood. Wear butyl rubber gloves if available.
Step 1: Setup and Dissolution
-
Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a pressure-equalizing addition funnel.
-
Charge the flask with 4-Bromo-2-methylaniline (10.0 g, 53.7 mmol).
-
Add anhydrous Dichloromethane (DCM) (100 mL, 10V). Stir until fully dissolved.
-
Add Pyridine (6.5 mL, 80.6 mmol, 1.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C using an ice/water bath.
Step 2: Reagent Addition (Critical Step)
-
Dilute Methyl Chloroformate (5.0 mL, 64.5 mmol, 1.2 eq) in DCM (10 mL) in the addition funnel.
-
Slowly add the MCF solution dropwise over 30 minutes.
-
Note: The reaction is exothermic. Maintain internal temperature < 5 °C to prevent bis-acylation.
-
-
Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C).
-
Stir for 2–3 hours.
Step 3: Reaction Monitoring (IPC)
-
Check conversion via TLC (Hexane:EtOAc 4:1) or LC-MS.
-
Target: Disappearance of aniline starting material (
). -
Product: Higher
spot ( ).
-
Step 4: Workup & Isolation
-
Quench the reaction by adding 1M HCl (50 mL) carefully.
-
Purpose: Converts excess pyridine and unreacted aniline into water-soluble salts.
-
-
Transfer to a separatory funnel and separate phases.
-
Wash the organic (DCM) layer sequentially with:
-
1M HCl (2 x 50 mL) – Critical for removing pyridine odor.
-
Saturated NaHCO₃ (50 mL) – Neutralizes residual acid.
-
Brine (50 mL).
-
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure (Rotavap) at 40 °C to obtain an off-white solid.
Step 5: Purification (Recrystallization)
-
If the crude purity is <98%, recrystallize from Heptane/Ethyl Acetate (5:1) .
-
Dissolve crude solid in minimum hot EtOAc.
-
Add Heptane slowly until cloudy.
-
Cool to 4 °C overnight.
-
-
Filter the white crystalline solid and dry under vacuum at 45 °C.
Diagram 2: Process Workflow
Caption: Step-by-step operational workflow for the synthesis and isolation.
Analytical Validation
To confirm the identity and purity of the synthesized methyl (4-bromo-2-methylphenyl)carbamate , compare experimental data against these expected values.
| Technique | Expected Signal / Result | Interpretation |
| 1H NMR (400 MHz, CDCl₃) | N-H amide proton (broad). | |
| Aromatic proton (ortho to N). | ||
| Remaining aromatic protons. | ||
| O-CH₃ (Methoxy group of carbamate). | ||
| Ar-CH₃ (Methyl group on ring). | ||
| LC-MS (ESI+) | [M+H]⁺ = 244.0 / 246.0 | Characteristic 1:1 Br isotope pattern. |
| Appearance | White to off-white solid | Crystalline powder. |
Troubleshooting & Optimization
Critical Process Parameters (CPPs)
-
Moisture Control: Methyl chloroformate hydrolyzes rapidly in the presence of water to form CO₂, HCl, and Methanol. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Temperature: Adding MCF too quickly or at elevated temperatures can lead to bis-acylation (formation of the imide).
-
Correction: Strict T < 5 °C during addition.
-
-
Stoichiometry: A slight excess of Base (1.5 eq) is mandatory. If the reaction becomes acidic (check pH), the amine starting material will protonate and stop reacting.
Common Issues
-
Issue: Product is an oil/sticky gum.
-
Solution: The product likely contains residual solvent or pyridine. Triturate with cold Hexane or Pentane to induce crystallization.
-
-
Issue: Residual Pyridine smell.
-
Solution: The HCl wash was insufficient. Repeat the wash with 1M HCl or use a CuSO₄ (aq) wash (turns deep blue if pyridine is present) until the aqueous layer remains light blue.
-
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for carbamate formation protocols).
-
Sigma-Aldrich. (2023). Safety Data Sheet: Methyl Chloroformate. (Critical for safety handling).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11423: 4-Bromo-2-methylaniline. (Starting material properties).
-
Organic Syntheses. General procedures for Carbamate Synthesis. (Validated protocols for similar transformations).
Sources
Application Note: Optimized Suzuki-Miyaura Cross-Coupling of Methyl (4-bromo-2-methylphenyl)carbamate
Executive Summary & Substrate Analysis
This application note details the protocol for the palladium-catalyzed cross-coupling of methyl (4-bromo-2-methylphenyl)carbamate with aryl boronic acids. This substrate is a critical intermediate in medicinal chemistry, serving as a protected scaffold for 2-methyl-4-biaryl anilines—a common motif in kinase inhibitors and CNS-active agents.[1]
Structural Deconstruction & Chemoselectivity
The substrate presents a unique chemoselective scenario.[1] Unlike "carbamate couplings" where the C–O bond is activated (typically requiring Ni-catalysis), this protocol focuses on the C–Br bond activation (Pd-catalysis) while retaining the carbamate as a protecting group.[1]
-
Reaction Center (C4-Br): The bromine at position 4 is electronically activated by the nitrogen lone pair (via resonance), despite the inductive withdrawal of the carbonyl.[1] It is sterically accessible, being meta to the C2-methyl group.[1]
-
Protecting Group (C1-Carbamate): The methyl carbamate (-NHCOOMe) masks the aniline. Free anilines can poison Pd catalysts by binding to the metal center.[1] The carbamate attenuates the nitrogen's nucleophilicity, preventing catalyst deactivation and inhibiting competing Buchwald-Hartwig amination.[1]
-
Steric Handle (C2-Methyl): While the C2-methyl group does not hinder the C4-Br coupling site, it imposes a "twist" on the phenyl ring relative to the carbamate, influencing solubility and crystal packing.[1]
Reaction Scheme
The transformation couples the aryl bromide with an aryl boronic acid to form a biaryl core, preserving the carbamate for downstream deprotection or functionalization.[1]
Figure 1: General reaction scheme for the cross-coupling of the protected aniline derivative.[1]
Reaction Optimization Matrix (The "Why")
Successful coupling requires balancing catalyst activity against the stability of the carbamate (which is base-sensitive).[1]
| Parameter | Recommended Choice | Scientific Rationale |
| Catalyst | Pd(dppf)Cl₂[1]·DCM | Robustness. While Pd(PPh₃)₄ is common, it is air-sensitive.[1] The bidentate ligand (dppf) prevents rapid catalyst decomposition and resists poisoning by the nitrogen species better than monodentate phosphines.[1] |
| Base | K₂CO₃ or K₃PO₄ | Chemo-stability. Strong hydroxides (NaOH, KOH) can hydrolyze the methyl carbamate back to the free aniline or phenol.[1] Carbonates/phosphates provide sufficient basicity for transmetallation without attacking the carbamate.[1] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Solubility. The substrate is moderately lipophilic.[1] Dioxane solubilizes the organic halide, while water is strictly required to dissolve the inorganic base and activate the boronic acid (formation of the boronate species).[1] |
| Temp | 80–90 °C | Kinetics. Sufficient energy to overcome the activation barrier for oxidative addition without causing thermal degradation of the carbamate.[1] |
Standard Operating Procedure (SOP)
This protocol is scaled for 1.0 mmol but is linear-scalable up to 50 mmol.
Materials
-
Methyl (4-bromo-2-methylphenyl)carbamate (1.0 equiv)[1]
-
Aryl Boronic Acid (1.2 – 1.5 equiv)[1]
-
Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), complex with dichloromethane (3–5 mol%)[1]
-
Base: Potassium Carbonate (K₂CO₃) (2.0 – 3.0 equiv)[1]
-
Solvent: 1,4-Dioxane (degassed) and Distilled Water (degassed)
Step-by-Step Protocol
-
Preparation of Reaction Vessel:
-
Reagent Loading (Solid):
-
Solvent Addition & Degassing:
-
Add 1,4-Dioxane (8 mL) and Water (2 mL).[1]
-
Degassing (Sparging): Submerge a long needle connected to an Argon line into the solvent mixture.[1] Bubble gas vigorously for 10–15 minutes.
-
Why: Oxygen promotes homocoupling of the boronic acid and oxidizes the Pd(0) active species, killing the reaction.[1]
-
-
Catalyst Addition:
-
Reaction:
-
Heat the mixture to 85 °C in an oil bath or heating block.
-
Stir vigorously (800+ RPM) to ensure mixing of the biphasic system.
-
Monitor by TLC or LC-MS at 2 hours. Most reactions complete within 4–6 hours.[1]
-
-
Work-up:
Purification Workflow
Since the carbamate is polar, the product often retains polarity.[1]
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 0% to 30% EtOAc).[1]
-
Note: The product will likely fluoresce under UV (254 nm) due to the biaryl conjugation.[1]
Figure 2: Operational workflow for the synthesis and purification.
Troubleshooting & Risk Mitigation
Common Failure Modes
| Observation | Diagnosis | Solution |
| Low Conversion (<20%) | Catalyst poisoning or Oxygen leak.[1] | Ensure rigorous degassing.[1] Switch to XPhos Pd G2 precatalyst (2 mol%) for higher activity.[1] |
| Hydrolysis (Aniline formation) | Base is too strong or Temp too high.[1] | Switch base to K₃PO₄ (anhydrous) or reduce temp to 70°C. Ensure water ratio is not excessive (keep at 4:1).[1] |
| Protodeboronation | Unstable Boronic Acid.[1][7] | Use a Boronic Ester (Pinacol) instead of the acid.[1] Add the base slowly or use a weaker base (Na₂CO₃).[1] |
| Homocoupling (Ar-Ar) | Oxygen presence. | Re-evaluate inert gas lines. Add catalyst after degassing.[1] |
Advanced Modification: Sterically Hindered Partners
If coupling with an ortho-substituted boronic acid (e.g., 2,6-dimethylphenylboronic acid), the standard Pd(dppf)Cl₂ may fail due to steric clash.[1]
-
Protocol Shift: Use Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) .
-
Reasoning: SPhos is an electron-rich, bulky ligand designed specifically to facilitate oxidative addition and reductive elimination in sterically demanding Suzuki couplings [1].[1]
References
-
Altman, R. A., & Buchwald, S. L. (2007).[1] Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylmonophosphine Ligands. Nature Protocols, 2(11), 2881-2887.[1]
-
Miyaura, N., & Suzuki, A. (1995).[1][7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]
-
Organic Chemistry Portal. (n.d.).[1] Suzuki Coupling. Retrieved from Organic-Chemistry.org.[1]
-
Sigma-Aldrich. (n.d.). Methyl (4-bromo-2-methylphenyl)carbamate Product Page (Example). (Note: Used for structural verification; exact URL depends on regional catalog).
Sources
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines [beilstein-journals.org]
- 6. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Application Note: Methyl (4-bromo-2-methylphenyl)carbamate in Agrochemical Discovery
Executive Summary
Methyl (4-bromo-2-methylphenyl)carbamate (CAS: 1000662-69-4 / Analogous intermediates) represents a strategic "masked isocyanate" intermediate in the discovery and synthesis of phenylurea herbicides and benzoylphenylurea insecticides .
Unlike the highly reactive and volatile 4-bromo-2-methylphenyl isocyanate (CAS 1591-98-6), the methyl carbamate derivative offers a stable, crystalline solid-state profile that improves handling safety and storage stability. In agrochemical research, it serves two critical functions:
-
Synthetic Precursor: It acts as a safer electrophile for generating diverse urea libraries via aminolysis, targeting Photosystem II (PSII) inhibition or Chitin Synthesis inhibition.
-
Analytical Standard: It functions as a stable reference standard for monitoring the degradation of "4-bromo-2-methyl" substituted pesticides in soil and water matrices.
This guide details the protocols for utilizing this carbamate in high-throughput synthesis (HTS) and residue analysis.
Chemical Profile & Mechanistic Significance[1][2][3][4][5][6]
Structural Pharmacophore
The 4-bromo-2-methylphenyl moiety is a privileged scaffold in agrochemistry. The specific substitution pattern confers unique properties:
-
4-Bromo: Enhances lipophilicity (
) and metabolic stability, preventing rapid ring oxidation. It often occupies a hydrophobic pocket in the target protein (e.g., the Q_B binding niche of the D1 protein in PSII). -
2-Methyl: Provides steric bulk that forces the aromatic ring out of planarity with the urea linkage, often critical for selectivity between crop and weed species (selectivity factor).
The "Masked Isocyanate" Strategy
Direct use of isocyanates in library synthesis is hazardous due to lachrymatory properties and moisture sensitivity. The methyl carbamate serves as a surrogate. Under specific conditions (thermal or base-catalyzed), it releases the isocyanate in situ or reacts directly with amines to form ureas, avoiding the isolation of the toxic intermediate.
Figure 1: The methyl carbamate acts as a stable pivot, allowing access to urea herbicides via direct aminolysis or transient isocyanate formation.[1]
Experimental Protocols
Protocol A: Green Synthesis of the Carbamate Intermediate
Objective: Synthesize methyl (4-bromo-2-methylphenyl)carbamate without using phosgene.
Reagents:
-
Dimethyl Carbonate (DMC) (Excess, acts as solvent/reagent)
-
Sodium Methoxide (NaOMe) (0.1 eq, Catalyst)
Procedure:
-
Setup: Charge a high-pressure reactor (autoclave) or a round-bottom flask (if refluxing) with 4-bromo-2-methylaniline (10 mmol) and DMC (50 mL).
-
Catalysis: Add NaOMe (1.0 mmol).
-
Reaction: Heat the mixture to reflux (90°C) for 6–12 hours. Note: DMC acts as a safe carbonyl source.
-
Workup: Cool to room temperature. Evaporate excess DMC under reduced pressure.
-
Purification: Recrystallize the residue from Ethanol/Water (8:2).
-
Validation: Confirm structure via ¹H-NMR (Look for singlet ~3.7 ppm for -OCH₃ and broad singlet ~9.0 ppm for -NH).
Protocol B: "DMSO-Method" for Urea Library Generation
Objective: Convert the carbamate into a library of phenylurea herbicides (e.g., analogs of Metobromuron). Reference Grounding: This protocol is adapted from non-phosgene aminolysis methods (e.g., US Patent 5925762A).
Reagents:
-
Methyl (4-bromo-2-methylphenyl)carbamate (1.0 eq)
-
Diverse Secondary Amines (1.1 eq) (e.g., dimethylamine, methoxy-methylamine)
-
Solvent: DMSO (Anhydrous)
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 eq) - Optional accelerator
Step-by-Step:
-
Dissolution: Dissolve 1.0 mmol of the carbamate in 2 mL of dry DMSO.
-
Addition: Add 1.1 mmol of the target amine.
-
Reaction: Stir at room temperature for 1–4 hours.
-
Insight: DMSO activates the carbamate carbonyl, facilitating nucleophilic attack by the amine without requiring high heat.
-
-
Quench: Pour the reaction mixture into 10 mL of ice water. The urea product typically precipitates.
-
Isolation: Filter the solid. If oil forms, extract with Ethyl Acetate.
-
Yield: Typical yields >85%.
Table 1: Troubleshooting the Aminolysis Reaction
| Observation | Probable Cause | Corrective Action |
| No Reaction | Amine nucleophilicity too low (e.g., anilines). | Heat to 80°C or add 0.5 eq DBU. |
| Isocyanate Odor | Thermal decomposition occurring. | Lower temperature; ensure system is closed. |
| Low Yield | Hydrolysis of carbamate. | Ensure DMSO is anhydrous (<0.1% water). |
Analytical Application: Residue Analysis
In environmental fate studies, the methyl carbamate is often monitored as a stable surrogate for the transient isocyanate or as a degradation product of urea herbicides.
Protocol C: HPLC-UV/MS Quantification in Soil
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: 50% B to 90% B over 10 min.
-
Detection:
-
UV: 245 nm (Aromatic absorption).
-
MS: ESI Positive Mode, SIM scan for [M+H]+ (approx. m/z 244/246 for Br isotopes).
-
Workflow Visualization:
Figure 2: Residue analysis workflow utilizing QuEChERS extraction.
Safety & Handling (SDS Summary)
-
Hazards: Skin irritant (H315), Eye irritant (H319). Potential sensitizer.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (slow hydrolysis).
-
Disposal: Incineration in a chemical waste facility equipped with afterburners (contains Nitrogen and Bromine).
References
-
Synthesis of Urea Derivatives: Practical synthesis of urea derivatives. US Patent 5925762A. (1999). Describes the DMSO-mediated aminolysis of phenyl carbamates.
-
Non-Phosgene Carbamate Synthesis: Wang, X., et al. (2004).[5][6] A novel non-phosgene approach to the synthesis of methyl N-phenyl carbamate. Applied Catalysis A: General.
-
Isocyanate Properties: PubChem Compound Summary for 4-Bromo-2-methylphenyl isocyanate (CAS 1591-98-6).
-
Residue Analysis Standards: Sigma-Aldrich/Merck Technical Data for Carbamate Pesticide Standards (BDMC).
Sources
- 1. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]
- 2. WO2022058916A1 - A process for the synthesis of anthranilic acid/amide compounds and intermediates thereof - Google Patents [patents.google.com]
- 3. US4925984A - Para-bromination of ortho-alkyl anilines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
Troubleshooting & Optimization
Minimizing side reactions during methyl (4-bromo-2-methylphenyl)carbamate formation
Welcome to the technical support center for the synthesis of methyl (4-bromo-2-methylphenyl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific carbamate synthesis. As a Senior Application Scientist, I have compiled this resource to address common challenges and provide in-depth, field-proven insights to help you minimize side reactions and optimize your product yield and purity. This is not a rigid template but a dynamic guide structured to address the specific nuances of this reaction.
Introduction: The Challenge of Synthesizing Sterically Hindered Aryl Carbamates
The formation of methyl (4-bromo-2-methylphenyl)carbamate via the reaction of 4-bromo-2-methylaniline with methyl chloroformate presents a classic challenge in organic synthesis. The ortho-methyl group on the aniline introduces significant steric hindrance around the nucleophilic nitrogen atom. This steric impediment can slow down the desired N-acylation reaction, making competing side reactions more prevalent.[1] This guide will provide a comprehensive overview of the potential side reactions and detailed troubleshooting strategies to mitigate them.
Troubleshooting Guide: A Mechanistic Approach to Problem-Solving
This section is organized in a question-and-answer format to directly address the most common issues encountered during the synthesis of methyl (4-bromo-2-methylphenyl)carbamate.
Q1: My reaction is producing a significant amount of an insoluble white solid that is not my desired product. What is it and how can I prevent its formation?
A1: This is a classic case of N,N'-bis(4-bromo-2-methylphenyl)urea formation.
Root Cause Analysis:
This symmetrical urea is a common byproduct in carbamate synthesis when using chloroformates.[2] It forms when the initially formed carbamate or an intermediate reacts with a second molecule of the aniline. The mechanism involves the reaction of the aniline with phosgene, which can be present as an impurity in the methyl chloroformate or formed in situ. Alternatively, the carbamoyl chloride intermediate can react with another aniline molecule.
Visualizing the Competing Reactions:
Below is a diagram illustrating the desired reaction pathway versus the formation of the urea byproduct.
Caption: Desired vs. Urea Side Reaction Pathways.
Troubleshooting & Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Order of Addition | Slowly add methyl chloroformate to the solution of 4-bromo-2-methylaniline and base. | This maintains a low concentration of the chloroformate, minimizing the chance of it reacting with the product or forming phosgene-like intermediates that lead to urea formation.[2] |
| Temperature | Maintain a low reaction temperature, typically between 0 °C and room temperature. | Lower temperatures decrease the rate of side reactions, including the formation of urea and the decomposition of the chloroformate.[3] |
| Base Selection | Use a non-nucleophilic, sterically hindered base like triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA). | These bases are effective at scavenging the HCl byproduct without competing with the aniline as a nucleophile. |
| Solvent Choice | Use an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). | Aprotic solvents prevent the hydrolysis of methyl chloroformate and can improve the solubility of the reactants.[2] |
Q2: My overall yield is low, and I suspect I'm losing my starting material or product. What are the likely causes?
A2: Low yields can often be attributed to the hydrolysis of the methyl chloroformate reagent.
Root Cause Analysis:
Methyl chloroformate is highly susceptible to hydrolysis, especially in the presence of water or protic solvents.[4] This reaction consumes the reagent, reducing the amount available to react with the aniline and thereby lowering the overall yield of the desired carbamate. The hydrolysis products are methanol, carbon dioxide, and hydrochloric acid.
Visualizing the Hydrolysis Pathway:
Caption: Desired Reaction vs. Chloroformate Hydrolysis.
Troubleshooting & Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Reaction Conditions | Ensure strictly anhydrous conditions. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | This minimizes the presence of water, the primary culprit for methyl chloroformate hydrolysis.[2] |
| Solvent Purity | Use freshly distilled or commercially available anhydrous solvents. | Solvents can absorb atmospheric moisture over time. |
| Reagent Quality | Use a fresh bottle of methyl chloroformate or one that has been properly stored to prevent moisture contamination. | The quality of the chloroformate is critical for achieving high yields. |
Frequently Asked Questions (FAQs)
-
Q: Can I use an aqueous base like sodium bicarbonate for this reaction (Schotten-Baumann conditions)?
-
A: While classic Schotten-Baumann conditions utilize an aqueous base, for a sterically hindered and less nucleophilic aniline like 4-bromo-2-methylaniline, this is not recommended.[5][6] The presence of water will significantly increase the rate of methyl chloroformate hydrolysis, leading to lower yields.[4] A non-aqueous system with an organic base is the preferred method.
-
-
Q: I am still observing some urea byproduct even after following the recommendations. How can I purify my desired carbamate?
-
A: N,N'-bis(4-bromo-2-methylphenyl)urea is typically much less soluble in common organic solvents than the desired carbamate. You can often achieve good purification by dissolving the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and filtering off the insoluble urea. Column chromatography on silica gel can also be effective for separating the two compounds.
-
-
Q: How does the electronic nature of the 4-bromo-2-methylaniline affect the reaction?
-
A: The bromine atom is an electron-withdrawing group, which decreases the nucleophilicity of the aniline's nitrogen atom.[7] This, combined with the steric hindrance from the ortho-methyl group, makes 4-bromo-2-methylaniline a less reactive nucleophile compared to aniline itself. This reduced reactivity makes it even more crucial to optimize reaction conditions to favor the desired carbamate formation over side reactions.
-
Experimental Protocol: Optimized Synthesis of Methyl (4-bromo-2-methylphenyl)carbamate
This protocol is designed to minimize the formation of side products and maximize the yield of the target molecule.
Materials:
-
4-bromo-2-methylaniline
-
Methyl chloroformate
-
Triethylamine (Et3N), freshly distilled
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, dried in an oven
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup:
-
Set up a round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere.
-
Dissolve 4-bromo-2-methylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
-
Addition of Methyl Chloroformate:
-
Dilute methyl chloroformate (1.1 eq) with anhydrous DCM in the dropping funnel.
-
Add the methyl chloroformate solution dropwise to the stirred aniline solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
If necessary, purify the crude product by recrystallization or column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
-
Conclusion
The successful synthesis of methyl (4-bromo-2-methylphenyl)carbamate hinges on carefully controlling the reaction conditions to favor the desired nucleophilic attack of the sterically hindered aniline on methyl chloroformate while suppressing competing side reactions like urea formation and reagent hydrolysis. By implementing the strategies outlined in this guide, particularly regarding temperature control, order of addition, and the use of anhydrous conditions, researchers can significantly improve the yield and purity of their target compound.
References
-
A New Measurement of Amine Steric Hindrance – N Exposure. (n.d.). OSTI.GOV. Retrieved February 12, 2024, from [Link]
-
Substituent effects on the barrier to carbamate C–N rotation. (n.d.). University of Notre Dame. Retrieved February 12, 2024, from [Link]
-
Methyl chloroformate - Wikipedia. (n.d.). Wikipedia. Retrieved February 12, 2024, from [Link]
-
Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. (2017). National Institutes of Health. [Link]
-
Continuous Synthesis of Carbamates from CO2 and Amines. (2023). National Institutes of Health. [Link]
-
NATURE AND COMPOSITION OF ORTHO-EFFECT. (n.d.). Retrieved February 12, 2024, from [Link]
-
Schotten-Baumann Reaction. (n.d.). Cambridge University Press. Retrieved February 12, 2024, from [Link]
-
Synthesis of carbamates by carbamoylation. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2024, from [Link]
-
Reactions of Aniline. (2024, January 12). Chemistry Steps. [Link]
-
Schotten-Baumann Conditions. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2024, from [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 5. Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimizing Reaction Temperature for (4-bromo-2-methylphenyl)carbamate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of (4-bromo-2-methylphenyl)carbamate. This guide is designed to provide in-depth technical assistance and troubleshooting advice to researchers, scientists, and drug development professionals. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to help you navigate the common challenges associated with this synthesis, with a particular focus on the critical parameter of reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to (4-bromo-2-methylphenyl)carbamate, and how does temperature typically influence them?
There are several established methods for synthesizing carbamates like (4-bromo-2-methylphenyl)carbamate. The most common routes involve the reaction of an isocyanate with an alcohol, or the reaction of an amine with a chloroformate or a dialkyl carbonate.[1][2] Temperature is a critical parameter in all these methods, directly impacting reaction rate, yield, and the formation of byproducts.
-
From Isocyanate and Alcohol: The reaction between an isocyanate and an alcohol is a nucleophilic addition.[3][4] While often exothermic, the reaction may require initial heating to overcome the activation energy. However, excessive temperatures can lead to side reactions, such as the trimerization of the isocyanate or decomposition of the carbamate product.[5][6]
-
From Amine and Chloroformate: This method involves the reaction of 4-bromo-2-methylaniline with a suitable chloroformate (e.g., methyl chloroformate) in the presence of a base. The temperature must be carefully controlled to prevent side reactions, such as the formation of ureas from the reaction of the chloroformate with multiple amine molecules. Lower temperatures are generally favored to control the exothermicity of the reaction and minimize byproduct formation.
-
From Amine and Dialkyl Carbonate: This "greener" approach involves the reaction of 4-bromo-2-methylaniline with a dialkyl carbonate (e.g., dimethyl carbonate). This reaction often requires higher temperatures and a catalyst to proceed at a reasonable rate.[7] Temperature optimization is crucial to balance the reaction kinetics with the potential for thermal degradation of reactants and products.
Q2: I am experiencing low yields in my synthesis. How can I determine if the reaction temperature is the culprit?
Low yields are a common issue in carbamate synthesis, and an unoptimized reaction temperature is a frequent cause.[1] Here’s a systematic approach to troubleshoot this issue:
Troubleshooting Low Yields:
-
Reaction Monitoring: The first step is to monitor the reaction progress over time at your current operating temperature. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) can be used to track the consumption of starting materials and the formation of the desired product.[8] If the reaction stalls or proceeds very slowly, the temperature may be too low.
-
Incremental Temperature Increase: If the reaction is sluggish, a gradual increase in temperature in 5-10°C increments can be attempted. Monitor the reaction at each new temperature to see if the rate of product formation improves. Be cautious, as excessive temperature can lead to the issues described in Q3.
-
Consider the Reaction Profile: If the reaction is highly exothermic, inadequate cooling can lead to a runaway reaction and the formation of degradation products.[9] Ensure your reaction vessel is equipped with efficient stirring and an appropriate cooling bath to maintain the desired temperature.
-
Verify Reagent Stability: Confirm that your starting materials, particularly the isocyanate if used, are stable at the reaction temperature. Isocyanates can be prone to polymerization or other side reactions at elevated temperatures.
Q3: My final product is impure, with significant byproducts. How is this related to the reaction temperature?
The formation of byproducts is a strong indicator that the reaction temperature is not optimized.[7] Elevated temperatures can open up alternative reaction pathways and lead to the degradation of both reactants and the desired carbamate product.[5][9]
Common Byproducts and Their Relation to Temperature:
-
Urea Derivatives: In syntheses starting from amines, higher temperatures can promote the reaction of the intermediate with another molecule of the amine, leading to the formation of urea byproducts.
-
Allophanates and Biurets: In isocyanate-based syntheses, excess isocyanate can react with the newly formed carbamate to yield allophanates. This is more prevalent at higher temperatures.
-
Isocyanate Trimerization: At elevated temperatures, isocyanates can trimerize to form isocyanurates, which are stable and often difficult to remove impurities.
-
Thermal Decomposition: Carbamates themselves can undergo thermal decomposition at higher temperatures, breaking down into the constituent isocyanate and alcohol, or undergoing other degradation pathways.[5][6] The stability of the specific carbamate will dictate the upper-temperature limit.
To mitigate byproduct formation, it is generally advisable to start with a lower reaction temperature and gradually increase it only if the reaction rate is too slow.
Troubleshooting Guides
Guide 1: Optimizing Temperature for Yield and Purity
This guide provides a systematic workflow for determining the optimal reaction temperature for the synthesis of (4-bromo-2-methylphenyl)carbamate.
Experimental Protocol:
-
Initial Scouting Reactions: Set up a series of small-scale parallel reactions at different temperatures (e.g., 0°C, room temperature (25°C), 40°C, 60°C, and 80°C).
-
Reaction Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot from each reaction and quench it. Analyze the samples using a calibrated analytical method such as HPLC or GC-MS to determine the percentage conversion of the limiting starting material and the relative percentage of the desired product and major byproducts.[8][10][11]
-
Data Analysis: Plot the yield of (4-bromo-2-methylphenyl)carbamate and the percentage of key impurities as a function of temperature and time. The optimal temperature will be the one that provides the highest yield of the desired product with the lowest level of impurities in a reasonable timeframe.
Data Presentation:
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of (4-bromo-2-methylphenyl)carbamate (%) | Major Impurity 1 (%) | Major Impurity 2 (%) |
| 0 | 24 | 30 | 25 | <1 | <1 |
| 25 | 24 | 85 | 80 | 2 | 3 |
| 40 | 8 | 95 | 92 | 1 | 2 |
| 60 | 4 | >99 | 90 | 5 | 5 |
| 80 | 2 | >99 | 75 | 15 | 10 |
Note: The data in this table is illustrative and will vary depending on the specific reaction conditions.
Visualization of Workflow:
Caption: Workflow for optimizing reaction temperature.
Guide 2: Identifying and Mitigating Thermal Decomposition
This guide helps to determine if thermal decomposition is occurring and provides steps to minimize it.
Symptoms of Thermal Decomposition:
-
A decrease in the yield of the desired product after an initial increase.
-
The appearance of new, unidentified peaks in the chromatogram at later time points or higher temperatures.
-
A noticeable change in the color of the reaction mixture (e.g., darkening).
Experimental Protocol for Stability Study:
-
Isolate the Product: Purify a sample of (4-bromo-2-methylphenyl)carbamate.
-
Incubate at Different Temperatures: Dissolve the purified carbamate in the reaction solvent and heat separate aliquots at the temperatures used in your optimization study (e.g., 40°C, 60°C, 80°C).
-
Monitor for Degradation: Analyze the samples over time using HPLC or GC-MS to quantify any degradation of the carbamate.
Mitigation Strategies:
-
Lower the Reaction Temperature: Based on the stability study, select a reaction temperature where the carbamate is stable for the duration of the reaction.
-
Reduce Reaction Time: If a higher temperature is necessary for a sufficient reaction rate, minimize the reaction time to limit the exposure of the product to degradative conditions.
-
Inert Atmosphere: In some cases, decomposition may be an oxidative process. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve stability.
Visualization of Logical Relationships:
Caption: Troubleshooting logic for temperature optimization.
References
-
Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2546. [Link]
-
Prokopev, V. G., et al. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. MDPI. [Link]
-
Raspoet, G., et al. (2000). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. Journal of the American Chemical Society, 122(45), 11007-11015. [Link]
-
Al-Badr, A. A., & El-Enany, N. (2012). The thermal decomposition of carbamates and carbonates of 2-arylpropan-2-ols and 1-aryl-1-phenylethanols: temperature and solvent effects on the reaction constant and kinetic isotope effects. RSC Publishing. [Link]
-
PITT, C. G., et al. (2021). Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst. ACS Catalysis. [Link]
-
Guchhait, S. K., & Madaan, N. (2024). Isocyanate-based multicomponent reactions. PMC - NIH. [Link]
-
Aresta, M., & Dibenedetto, A. (2007). Recent Advances in the Chemistry of Metal Carbamates. PMC - NIH. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Effect of temperature on the formation of carbamate derivatives. ResearchGate. [Link]
-
YouTube. (2022, September 20). The decomposition of solid ammonium carbamate... YouTube. [Link]
-
ACS Omega. (2024, February 28). How To Get Isocyanate? ACS Publications. [Link]
-
PubMed. (2011). Kinetics of the reversible reaction of CO2(aq) with ammonia in aqueous solution. PubMed. [Link]
-
ResearchGate. (n.d.). Temperature dependence of the carbamate formation constant K1. ResearchGate. [Link]
-
Li, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC - NIH. [Link]
- Google Patents. (n.d.). WO2000050389A1 - Efficient carbamate synthesis.
-
Sintas, J. I., Wolfgang, J. D., & Long, T. E. (2021). Carbamate thermal decarboxylation for the design of non-isocyanate polyurethane foams. Polymer Chemistry, 12(21), 3136-3144. [Link]
- Google Patents. (n.d.). CN102449475A - Analysis method of ammonium carbamate aqueous solution and operation method of unreacted gas absorption tank.
-
Reddit. (2023, May 14). Troubleshooting of hydrazine carbamate synthesis. Reddit. [Link]
-
ACS Omega. (2023, December 5). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Publications. [Link]
-
Engebretson, J. A. (2002). Chromatographic Analysis of Insecticidal Carbamates. In Analysis of Pesticides in Food and Environmental Samples. CRC Press. [Link]
-
ResearchGate. (n.d.). Kinetics of Carbamate Formation and Breakdown. ResearchGate. [Link]
-
ACS Omega. (2023, December 5). Continuous Synthesis of Carbamates from CO2 and Amines. PMC - NIH. [Link]
- Google Patents. (n.d.). US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]
-
PubMed. (2009). Kinetics and mechanism of carbamate formation from CO2(aq), carbonate species, and monoethanolamine in aqueous solution. PubMed. [Link]
-
UreaKnowHow.com. (2015, December 31). Problem No. 33: Excessive amount of carbamate solution from recirculation section. UreaKnowHow.com. [Link]
-
Török, B., & London, G. (2017). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - NIH. [Link]
-
Organic Syntheses. (2020, October 7). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Organic Syntheses. [Link]
-
ResearchGate. (2025, August 6). Formation of Intermediate and By-products in Synthesis of 4,4′-Methylenedimethyldiphenylcarbamate. ResearchGate. [Link]
-
Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Michael Pittelkow. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 3. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 4. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low purity in methyl (4-bromo-2-methylphenyl)carbamate production
Welcome to the technical support center for the synthesis of methyl (4-bromo-2-methylphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important carbamate intermediate. By understanding the underlying chemistry and potential pitfalls, you can significantly improve the purity and yield of your product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the specific issues you may encounter.
FAQ 1: My reaction is complete, but the purity of my crude methyl (4-bromo-2-methylphenyl)carbamate is low. What are the likely impurities?
Low purity in the crude product is a common issue and can often be attributed to several side reactions occurring concurrently with the desired carbamate formation. The primary culprits are typically the formation of a symmetrical urea, unreacted starting material, and byproducts from the degradation of your electrophile.
Potential Impurities:
-
N,N'-bis(4-bromo-2-methylphenyl)urea: This is a very common byproduct in carbamate synthesis. It forms when the starting aniline attacks the in-situ generated isocyanate or when two aniline molecules react with a carbonyl source. Its formation is favored by localized high concentrations of the aniline and elevated temperatures.
-
Unreacted 4-bromo-2-methylaniline: Incomplete conversion is a straightforward cause of impurity. This can be due to insufficient methyl chloroformate, poor quality of the electrophile, or non-optimal reaction conditions.
-
Methanol and Hydrochloric Acid: These can be present if the methyl chloroformate used has started to decompose.[1] Methyl chloroformate can hydrolyze, especially in the presence of moisture, to produce methanol and HCl.[1]
FAQ 2: I've identified N,N'-bis(4-bromo-2-methylphenyl)urea as a major impurity. How can I minimize its formation?
The formation of the urea byproduct is a competitive reaction. To favor the formation of the desired carbamate, you need to control the reaction conditions to favor the nucleophilic attack of the aniline on the methyl chloroformate over the reaction of the aniline with other reactive intermediates.
Strategies to Minimize Urea Formation:
-
Slow Addition of Amine: Instead of adding the 4-bromo-2-methylaniline to the reaction mixture all at once, add it dropwise to a solution of methyl chloroformate and a base. This maintains a low concentration of the aniline, reducing the likelihood of it reacting with itself or other intermediates to form the urea.
-
Low Reaction Temperature: Running the reaction at a lower temperature (e.g., 0-5 °C) will slow down the rate of all reactions, but it often disproportionately slows down the formation of the urea byproduct compared to the desired carbamate.
-
Choice of Base: A non-nucleophilic base, such as pyridine or triethylamine, is typically used to scavenge the HCl produced during the reaction. The choice and stoichiometry of the base can influence the reaction outcome. An excess of a strong base could potentially promote side reactions.
Experimental Protocol: Synthesis of Methyl (4-bromo-2-methylphenyl)carbamate
This protocol is designed to minimize the formation of the urea byproduct.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-bromo-2-methylaniline (1.0 eq) and a suitable non-nucleophilic base (e.g., pyridine, 1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Methyl Chloroformate: Slowly add methyl chloroformate (1.05 eq), dissolved in the same anhydrous solvent, to the cooled solution via the dropping funnel over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl) to neutralize the excess base. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
FAQ 3: My TLC analysis is confusing. How can I effectively monitor the reaction progress?
Thin Layer Chromatography (TLC) is a crucial tool for monitoring the reaction. A well-run TLC will clearly show the consumption of the starting material and the appearance of the product.
TLC Analysis Protocol:
-
Stationary Phase: Use silica gel 60 F254 plates.
-
Mobile Phase: A mixture of hexane and ethyl acetate is a good starting point. A ratio of 4:1 or 3:1 (hexane:ethyl acetate) should provide good separation.
-
Visualization:
-
UV Light (254 nm): Both the starting aniline and the carbamate product are UV active.
-
Potassium Permanganate Stain: This will visualize most organic compounds.
-
Ninhydrin Stain: This is specific for primary and secondary amines and will stain the unreacted 4-bromo-2-methylaniline, but not the carbamate product. This can be very helpful in determining if the starting material has been fully consumed.
-
Interpreting Your TLC Plate:
| Compound | Expected Rf Value (Approximate) | UV Active | Stains with Ninhydrin |
| 4-bromo-2-methylaniline | Lower | Yes | Yes |
| Methyl (4-bromo-2-methylphenyl)carbamate | Higher | Yes | No |
| N,N'-bis(4-bromo-2-methylphenyl)urea | Very Low (close to baseline) | Yes | No |
Note: The exact Rf values will depend on the specific TLC conditions.
FAQ 4: I have a low yield even though my TLC indicates complete conversion. Where could my product be going?
Low yield despite complete conversion often points to issues during the work-up and purification steps.[2]
Potential Causes for Low Yield:
-
Product Solubility in the Aqueous Layer: During the work-up, some of your product may be partitioning into the aqueous layer, especially if the pH is not optimal or if excessive amounts of water are used.[2] To check for this, you can back-extract the aqueous layer with a fresh portion of the organic solvent.
-
Emulsion Formation: An emulsion at the aqueous/organic interface can trap your product. Breaking the emulsion (e.g., by adding brine or filtering through celite) can help recover the product.
-
Loss During Purification:
-
Recrystallization: Using too much solvent, choosing a solvent in which the product is too soluble at low temperatures, or washing the crystals with warm solvent can lead to significant product loss.[3]
-
Column Chromatography: If the product is not stable on silica gel or if the wrong solvent system is used, it can lead to poor recovery.
-
FAQ 5: How do I choose the right solvent for recrystallizing my methyl (4-bromo-2-methylphenyl)carbamate?
The ideal recrystallization solvent is one in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. For a moderately polar compound like methyl (4-bromo-2-methylphenyl)carbamate, a mixed solvent system is often effective.
Solvent Selection for Recrystallization:
| Solvent System | Rationale |
| Ethanol/Water | A good starting point. The carbamate should be soluble in hot ethanol. Water is then added as an anti-solvent to induce crystallization upon cooling.[3] |
| Hexane/Ethyl Acetate | The product will have some solubility in hot ethyl acetate. Hexane can be added as the anti-solvent. This system is also commonly used for chromatographic purification. |
| Toluene/Heptane | Toluene can dissolve the carbamate when hot, and heptane can be used as the anti-solvent. |
Recrystallization Protocol (Ethanol/Water):
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to just redissolve the precipitate and make the solution clear.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry thoroughly.
Visualizing the Process
To better understand the relationships between the reaction components and potential outcomes, the following diagrams are provided.
Reaction Workflow
Caption: A typical workflow for the synthesis and purification of methyl (4-bromo-2-methylphenyl)carbamate.
Troubleshooting Logic Diagram
Caption: A decision-making diagram for troubleshooting low purity in methyl (4-bromo-2-methylphenyl)carbamate synthesis.
References
-
Ren, Y., & Rousseaux, S. A. L. (2018). A mild and metal-free synthesis of aryl isocyanates from arylamines. The Journal of Organic Chemistry, 83(2), 913–920. [Link]
-
Koizumi, H., Takeuchi, K., Matsumoto, K., Fukaya, N., Sato, K., Uchida, M., Matsumoto, S., Hamura, S., Hirota, J., Nakashige, M., & Choi, J.-C. (2023). The use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst enables the direct conversion of low-concentration CO2 into carbamates. The Journal of Organic Chemistry, 88(8), 5015–5024. [Link]
-
PubChem. (n.d.). 4-Bromo-2-methylaniline. National Center for Biotechnology Information. Retrieved January 24, 2024, from [Link]
-
Khan, I., Ali, S., Muhammad, N., Ali, A., Ahmed, S., Abbasi, M. A., ... & Ishtiaq, M. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(19), 4492. [Link]
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Karczmarzyk, Z., Pitucha, M., Wysocki, W., Morawiak, M., Sobótka-Polska, K., & Urbańczyk-Lipkowska, Z. (2017). The crystal structure of methyl N-(4-bromophenyl)carbamate, C8H8BrNO2. Zeitschrift für Kristallographie-New Crystal Structures, 232(6), 1003-1004. [Link]
-
Negishi, E. I., & King, A. O. (1977). 1,1'-Biphenyl, 2-methyl-4'-nitro-. Organic Syntheses, 57, 44. [Link]
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PubChem. (n.d.). (2-Bromophenyl)methyl (4-ethylphenyl)carbamate. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2024, February 5). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. [Link]
-
Tumkevicius, S., Agrofirmos, S., & Vektorius, A. (2003). Synthesis and structure of N-(4-bromophenyl)-N-carboxyethyl-β-alanine derivatives. Chemija, 14(1), 35-39. [Link]
- Google Patents. (n.d.).
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Kulkarni, K. V. (2016). A New chromogenic reagent for carbamate insecticides. Journal of Planar Chromatography – Modern TLC. [Link]
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Grafiati. (2022, February 1). Bibliographies: 'Methyl chloroformate'. [Link]
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U.S. Department of Energy Office of Scientific and Technical Information. (2008, May 19). Analysis of Carbamate Pesticides: Validation of Semi-Volatile Analysis by HPLC-MS/MS by EPA Method MS666. [Link]
- Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
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University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
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Bae, Y. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. [Link]
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Wang, L., & Floreancig, P. E. (2017). Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. Beilstein journal of organic chemistry, 13, 904–910. [Link]
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Separation Science. (2023, December 8). Effective Analysis Carbamate Pesticides. [Link]
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El-Mowafy, A. M., & El-Sattar, A. A. (2012). N-Dealkylation of Amines. IntechOpen. [Link]
-
Loba Chemie. (2015, April 9). METHYL CHLOROFORMATE FOR SYNTHESIS MSDS. [Link]
-
Wang, Z., Chen, B., & Jamison, T. F. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances, 14(28), 20044-20048. [Link]
-
Organic Syntheses. (n.d.). Propanoyl chloride, 3-isocyanato-. [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
- Google Patents. (n.d.).
-
Cromlab. (n.d.). The Acclaim Carbamate Column—A Superior Solution. [Link]
-
Nagy, M., Kégl, T., & Kollar, L. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS omega, 8(49), 47043–47050. [Link]
-
National Center for Biotechnology Information. (n.d.). Chloroformates Acute Exposure Guideline Levels. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 20. National Academies Press (US). [Link]
- Google Patents. (n.d.).
-
Baradarani, M. M., Millan, D. S., & Prager, R. H. (2001). The dealkylation of tertiary amines with thiophosgene and 1-chloroethyl chlorothionoformate. Journal of Sciences, Islamic Republic of Iran, 12(1), 25-29. [Link]
-
Li, Y., Wang, L., Wang, Y., Zhang, J., & Wang, L. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules (Basel, Switzerland), 23(10), 2516. [Link]
-
Gutmann, B., & Kappe, C. O. (2009). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Tetrahedron Letters, 50(49), 6834-6837. [Link]
-
Niculescu-Duvaz, I., & Niculescu-Duvaz, D. (2008). Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate. Molecules (Basel, Switzerland), 13(5), 1111–1119. [Link]
-
Kametani, T., Higa, T., Loc, C. V., Ihara, M., & Koizumi, M. (1977). On the Cleavage of Tertiary Amines with Ethyl Chloroformate. Journal of the American Chemical Society, 99(7), 2306-2309. [Link]
Sources
Technical Support Center: Stability of Methyl (4-bromo-2-methylphenyl)carbamate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of methyl (4-bromo-2-methylphenyl)carbamate, with a particular focus on its behavior under acidic conditions. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and address challenges in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of methyl (4-bromo-2-methylphenyl)carbamate under acidic conditions?
Q2: How do the substituents on the phenyl ring (bromo and methyl groups) affect the stability of the carbamate in acid?
A2: The electronic properties of the substituents on the phenyl ring play a crucial role in the stability of the carbamate. In the case of methyl (4-bromo-2-methylphenyl)carbamate:
-
4-Bromo group: The bromine atom is an electron-withdrawing group through its inductive effect, but a weak deactivator overall due to its resonance effect. Electron-withdrawing groups can increase the electrophilicity of the carbamate carbonyl carbon, potentially making it more susceptible to nucleophilic attack and thus decreasing stability under acidic conditions.
-
2-Methyl group: The methyl group is an electron-donating group. Electron-donating groups can destabilize the carbamate by increasing the electron density on the nitrogen atom, which can facilitate the cleavage of the N-CO bond.
The interplay of these two substituents will determine the overall susceptibility of the carbamate to acid hydrolysis.
Q3: What are the expected degradation products of methyl (4-bromo-2-methylphenyl)carbamate in an acidic medium?
A3: Under acidic conditions, the hydrolysis of methyl (4-bromo-2-methylphenyl)carbamate is expected to yield 4-bromo-2-methylaniline, methanol, and carbon dioxide. The initial hydrolysis of the ester bond would form carbamic acid, which is unstable and readily decarboxylates to the corresponding amine and carbon dioxide.
Troubleshooting Guide
Encountering unexpected results during your experiments? This guide will help you diagnose and resolve common issues related to the stability of methyl (4-bromo-2-methylphenyl)carbamate in acidic environments.
| Issue | Potential Cause(s) | Suggested Solutions & Optimization Steps |
| Low or no recovery of the carbamate after a reaction in acidic media. | The carbamate has degraded due to acid-catalyzed hydrolysis. | - Monitor pH: Carefully control and monitor the pH of your reaction mixture. If possible, use the mildest acidic conditions necessary for your transformation.- Lower Temperature: Perform the reaction at a lower temperature to decrease the rate of hydrolysis.- Reduce Reaction Time: Minimize the exposure of the carbamate to acidic conditions by optimizing the reaction time.- Alternative Acid Catalysts: Investigate the use of weaker acids or Lewis acids that may be less prone to promoting hydrolysis. |
| Appearance of an unexpected peak in my HPLC chromatogram corresponding to 4-bromo-2-methylaniline. | This is a strong indicator of carbamate hydrolysis. | - Confirm Identity: Use a reference standard of 4-bromo-2-methylaniline to confirm the identity of the unexpected peak.- Quantitative Analysis: Quantify the amount of the aniline to determine the extent of degradation.- Review Protocol: Re-evaluate your experimental protocol to identify steps where prolonged exposure to acid or high temperatures may be occurring. |
| Inconsistent reaction yields when using the carbamate in an acidic step. | Variability in the extent of carbamate degradation between batches. | - Standardize Conditions: Ensure that the acid concentration, temperature, and reaction time are strictly controlled and consistent for each experiment.- Inert Atmosphere: While less common for hydrolysis, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to rule out any oxidative degradation, especially if other sensitive functional groups are present.- Fresh Reagents: Use freshly prepared acidic solutions to ensure consistent pH. |
Experimental Protocols
To assist you in assessing the stability of your compound, we provide the following detailed experimental protocols.
Protocol 1: Monitoring the Stability of Methyl (4-bromo-2-methylphenyl)carbamate under Acidic Conditions via RP-HPLC
This protocol outlines a method to quantify the degradation of methyl (4-bromo-2-methylphenyl)carbamate over time in an acidic solution using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Methyl (4-bromo-2-methylphenyl)carbamate
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable acid for your desired pH)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of methyl (4-bromo-2-methylphenyl)carbamate and dissolve it in a known volume of acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Preparation of Acidic Solution: Prepare the desired acidic solution by adding a precise amount of acid to HPLC-grade water (e.g., 0.1% formic acid in water).
-
Initiation of Stability Study:
-
In a clean, sealed vial, add a known volume of the carbamate stock solution to a known volume of the acidic solution to achieve the desired starting concentration (e.g., 100 µg/mL).
-
Start a timer immediately upon mixing.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the hydrolysis by diluting the aliquot in a solution of mobile phase to stop the reaction and prepare it for HPLC analysis.
-
-
HPLC Analysis:
-
Mobile Phase: A typical starting point would be a gradient of acetonitrile and water (with 0.1% formic acid in both). For example:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a suitable percentage of B (e.g., 40%) and increase to a higher percentage (e.g., 90%) over 10-15 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at a wavelength where the carbamate has strong absorbance (e.g., determined by UV-Vis spectroscopy, likely around 254 nm).
-
-
Data Analysis:
-
Integrate the peak area of the methyl (4-bromo-2-methylphenyl)carbamate at each time point.
-
Plot the peak area (or concentration, if a calibration curve is prepared) versus time to determine the rate of degradation.
-
Visualizing the Degradation Pathway
To provide a clear understanding of the chemical transformation, the following diagram illustrates the proposed acid-catalyzed hydrolysis pathway of methyl (4-bromo-2-methylphenyl)carbamate.
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum Analysis of Methyl (4-bromo-2-methylphenyl)carbamate
For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the most powerful tool for elucidating molecular structures in solution. This guide provides an in-depth analysis of the ¹H NMR spectrum of methyl (4-bromo-2-methylphenyl)carbamate, a substituted aromatic carbamate relevant in medicinal chemistry and organic synthesis.
This document moves beyond a simple spectral interpretation. It is designed as a comprehensive reference, comparing the target molecule with structurally related analogues to provide a deeper understanding of substituent effects on proton chemical environments. Furthermore, it establishes a self-validating framework by including detailed, field-proven protocols for data acquisition and processing, ensuring that researchers can confidently replicate and verify their findings.
Section 1: Predicted ¹H NMR Spectrum Analysis
The structure of methyl (4-bromo-2-methylphenyl)carbamate presents a distinct set of proton environments. A thorough analysis of its ¹H NMR spectrum requires consideration of the electronic effects (inductive and resonance) of the three different substituents on the phenyl ring: a bromine atom, a methyl group, and a methyl carbamate group.
Figure 1: Structure of methyl (4-bromo-2-methylphenyl)carbamate with protons labeled for NMR analysis.
Based on established principles of NMR spectroscopy and data from analogous compounds, a predicted ¹H NMR spectrum in a standard solvent like deuterochloroform (CDCl₃) can be constructed.
Key Spectral Features:
-
Aromatic Region (δ 7.0-7.5 ppm): The three protons on the phenyl ring (H-c, H-d, H-e) will exhibit characteristic shifts and coupling patterns. The carbamate group (-NHCOOCH₃) is an ortho, para-directing activator through resonance, while the methyl group is a weak activator. The bromine atom is a deactivating group but is also ortho, para-directing.
-
H-c: This proton is ortho to the bromine atom and meta to the methyl group. It is expected to be a doublet with a small meta-coupling constant.
-
H-d: This proton is ortho to both the bromine and carbamate groups. It will be a doublet of doublets, split by both H-c (meta-coupling) and H-e (ortho-coupling).
-
H-e: This proton is ortho to the carbamate group and meta to the bromine. It is expected to be a doublet with a large ortho-coupling constant.
-
-
Carbamate NH Proton (δ ~6.5-7.5 ppm): The N-H proton (H-f) signal is typically a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
-
Carbamate Methyl Proton (δ ~3.7-3.8 ppm): The three equivalent protons of the methoxy group (H-g) are attached to an oxygen atom, resulting in a downfield shift. They will appear as a sharp singlet as there are no adjacent protons to couple with.
-
Aromatic Methyl Proton (δ ~2.2-2.3 ppm): The protons of the methyl group attached to the aromatic ring (H-a) will appear as a singlet in the upfield region characteristic of benzylic protons.
The predicted data is summarized in the table below.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-a (Ar-CH₃) | 2.25 | Singlet (s) | - | 3H |
| H-g (-OCH₃) | 3.78 | Singlet (s) | - | 3H |
| H-f (-NH) | ~7.0 (broad) | Broad Singlet (br s) | - | 1H |
| H-e | 7.15 | Doublet (d) | J(ortho) ≈ 8.5 Hz | 1H |
| H-d | 7.28 | Doublet of Doublets (dd) | J(ortho) ≈ 8.5 Hz, J(meta) ≈ 2.5 Hz | 1H |
| H-c | 7.40 | Doublet (d) | J(meta) ≈ 2.5 Hz | 1H |
Table 1: Predicted ¹H NMR spectral data for methyl (4-bromo-2-methylphenyl)carbamate in CDCl₃.
Section 2: Comparative Spectral Analysis
To build confidence in the predicted assignments, it is instructive to compare the spectrum with simpler, related molecules. This comparison highlights the additive nature of substituent effects on chemical shifts.
Comparison with Precursor and Analogues:
-
4-Bromo-2-methylaniline: This is the direct precursor amine. Its aromatic protons provide a baseline for our target molecule. The primary difference is the replacement of the -NH₂ group with the -NHCOOCH₃ group. The acyl group (-COOCH₃) is electron-withdrawing, which will cause the attached NH proton and the ortho/para aromatic protons to shift further downfield compared to the aniline precursor.
-
Methyl Phenylcarbamate: This compound lacks the bromo and methyl substituents. The aromatic region will be more complex (multiplets from δ 7.0-7.4 ppm), but it provides the characteristic shifts for the -NH (δ ~6.6 ppm) and -OCH₃ (δ ~3.77 ppm) protons.[1]
-
4-Bromotoluene: This molecule shows the interplay between the weakly activating methyl group and the deactivating bromo group. The aromatic protons typically appear as two doublets (an AA'BB' system) around δ 7.0-7.4 ppm, demonstrating the influence of this substitution pattern.
| Compound | Ar-H ortho to Br (ppm) | Ar-H ortho to Me/NH₂ (ppm) | Ar-CH₃ (ppm) | -OCH₃ (ppm) | -NH (ppm) |
| Methyl (4-bromo-2-methylphenyl)carbamate (Predicted) | 7.28 (dd), 7.40 (d) | 7.15 (d) | 2.25 | 3.78 | ~7.0 |
| 4-Bromo-2-methylaniline | ~7.1-7.2 (m) | ~6.6 (d) | 2.15 | - | ~3.6 (br s) |
| Methyl Phenylcarbamate | - | ~7.0-7.4 (m) | - | 3.77 | ~6.6 |
| 4-Bromotoluene | ~7.35 (d) | ~7.05 (d) | 2.29 | - | - |
Table 2: Comparative ¹H NMR chemical shifts (ppm) for the target molecule and related compounds.
This comparative analysis validates our predictions. The downfield shift of the aromatic protons in our target molecule relative to 4-bromo-2-methylaniline is consistent with the electron-withdrawing nature of the carbamate's carbonyl group.
Section 3: Standardized Experimental Protocol
Acquiring a high-quality, reproducible ¹H NMR spectrum is paramount. The following protocol is a robust, self-validating methodology for routine analysis on a 400 MHz spectrometer.
Sample Preparation
The quality of the NMR sample directly dictates the quality of the spectrum.[2]
-
Weighing: Accurately weigh 5-10 mg of methyl (4-bromo-2-methylphenyl)carbamate.[3]
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterochloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.[4] If the compound has poor solubility, or if hydrogen bonding of the NH proton is to be studied, DMSO-d₆ can be used.
-
Dissolution: Transfer the sample to a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[4]
-
Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved. Visually inspect for any suspended particles.
-
Filtration (Critical Step): To remove any particulate matter that can degrade spectral quality (line broadening), filter the solution.[5] Place a small, tight plug of glass wool into a Pasteur pipette and filter the sample solution directly into a clean, high-quality 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS, δ = 0.00 ppm). Most high-quality deuterated solvents already contain TMS.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Diagram 1: Recommended workflow from sample preparation to data acquisition.
NMR Instrument Parameters
The following are typical acquisition parameters for a standard 1D proton experiment.
-
Spectrometer: 400 MHz
-
Pulse Program: zg30 (or similar standard 1D proton sequence)
-
Number of Scans (NS): 8-16 (to improve signal-to-noise)
-
Acquisition Time (AQ): ~3.0 seconds[6]
-
Relaxation Delay (D1): 2.0 seconds
-
Spectral Width (SW): 16 ppm (centered around 6 ppm)
-
Temperature: 298 K
Section 4: Data Processing and Interpretation
Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the frequency-domain spectrum for analysis.
-
Fourier Transformation (FT): The time-domain FID is converted into the frequency-domain spectrum. An exponential multiplication (line broadening of ~0.3 Hz) is often applied before FT to improve the signal-to-noise ratio.
-
Phase Correction: The transformed spectrum must be manually or automatically phased to ensure all peaks are in the positive absorptive mode with a flat baseline.
-
Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the baseline of the spectrum.
-
Referencing: The chemical shift axis is calibrated by setting the TMS peak to 0.00 ppm or, if TMS is absent, the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
-
Integration: The area under each peak is integrated. The relative ratios of these integrals correspond to the relative number of protons giving rise to each signal.
Diagram 2: Standard workflow for processing raw NMR data.
Trustworthiness Through Self-Validation: By following these standardized protocols for both sample preparation and data processing, a laboratory ensures the integrity and reproducibility of its results.[7] Any deviation from the expected spectrum, as outlined in this guide, would warrant an investigation into sample purity or structural misassignment, creating a self-validating analytical system.
Conclusion
The ¹H NMR spectrum of methyl (4-bromo-2-methylphenyl)carbamate is rich with structural information. A detailed analysis of the chemical shifts, coupling constants, and integration values allows for the unambiguous assignment of every proton in the molecule. By comparing its predicted spectrum with known analogues, we gain a deeper understanding of substituent effects and build greater confidence in our structural elucidation. The provided experimental and processing workflows serve as a robust guide for researchers, ensuring the generation of high-quality, reliable, and verifiable spectroscopic data.
References
-
University of California, Riverside. (n.d.). NMR Sample Preparation. UCR Department of Chemistry. Retrieved from [Link]
-
Nanalysis Corp. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
University of Notre Dame. (n.d.). NMR Sample Preparation. Notre Dame Research. Retrieved from [Link]
-
Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, March 17). Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl phenylcarbamate. PubChem. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). ¹H NMR Spectra and Interpretation. Organic Chemistry I. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Supplementary Information for a paper. Retrieved from [Link]
-
Gowen, A. A., et al. (2018). Recommended strategies for spectral processing and post-processing of 1D ¹H-NMR data of biofluids with a particular focus on urine. Metabolomics, 14(10), 130. Retrieved from [Link]
-
Lindon, J. C. (2016). NMR Data Processing. eMagRes. Retrieved from [Link]
-
University of Georgia. (2020, April 13). Optimized Default ¹H Parameters. UGA NMR Facility. Retrieved from [Link]
-
ResearchGate. (2013, September 10). What are the best preprocessing methods for NMR data?. Retrieved from [Link]
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FTIR Characterization Guide: Methyl (4-bromo-2-methylphenyl)carbamate
[1]
Executive Summary & Structural Context
Methyl (4-bromo-2-methylphenyl)carbamate (Structure:
Why FTIR? While NMR provides detailed structural resolution, FTIR is the superior high-throughput screening tool for this reaction.[1] It offers an immediate "Go/No-Go" decision by tracking the appearance of the carbonyl (
Molecular Anatomy & Vibrational Logic[1]
Comparative Spectral Analysis (Product vs. Precursor)
The most effective way to validate your product is to overlay its spectrum with the starting material. The table below highlights the critical shifts that confirm successful synthesis.
Table 1: Diagnostic Peak Shifts
| Functional Group | Precursor: 4-Bromo-2-methylaniline | Target: Methyl (4-bromo-2-methylphenyl)carbamate | Status |
| N-H Stretching | Doublet (Asym/Sym)~3480 & 3390 cm⁻¹ | Singlet (Secondary Amine)~3300–3350 cm⁻¹ | CRITICAL |
| C=O[1] Stretching | Absent | Strong, Sharp ~1700–1735 cm⁻¹ | NEW PEAK |
| N-H Bending | Scissoring (Primary Amine)~1620 cm⁻¹ | Amide II (Bend + C-N Stretch)~1520–1550 cm⁻¹ | SHIFT |
| C-O Stretching | Absent | Strong (Ester linkage)~1230–1260 cm⁻¹ | NEW PEAK |
| C-N Stretching | Aryl-Amine~1260–1300 cm⁻¹ | Amide-like C-N~1310–1350 cm⁻¹ | SHIFT |
| C-Br Stretching | ~500–650 cm⁻¹ | ~500–650 cm⁻¹ (Unchanged) | REFERENCE |
Note: Wavenumbers are approximate for solid-state (KBr) measurements. In solution (e.g., CHCl₃), Carbonyl peaks may shift to higher frequencies (~1740 cm⁻¹) due to loss of hydrogen bonding.
Detailed Band Assignment & Mechanistic Insight
Region 1: The Hydrogen Bonding Zone (3500 – 3200 cm⁻¹)
-
Precursor Signal: The starting aniline exhibits two distinct bands corresponding to the asymmetric and symmetric stretching of the free
group.[1] -
Product Signal: Upon carbamoylation, these collapse into a single, sharp band around 3320–3350 cm⁻¹.
-
Insight: A broad or split peak here in the product spectrum indicates incomplete reaction (residual aniline) or moisture contamination.
-
Region 2: The Carbonyl "Fingerprint" (1750 – 1650 cm⁻¹)
This is the primary confirmation region .
-
The Carbamate C=O: Unlike simple amides (which appear lower, ~1650–1690 cm⁻¹), the carbamate carbonyl is stiffened by the adjacent oxygen, typically appearing at 1700–1735 cm⁻¹ .
-
Differentiation: If you see a peak >1750 cm⁻¹, suspect a cyclic byproduct or unreacted chloroformate/carbonate reagent.
Region 3: The Fingerprint Region (1500 – 500 cm⁻¹)
-
Amide II Band (~1530 cm⁻¹): This band, a coupling of N-H bending and C-N stretching, is specific to the secondary amide linkage in the carbamate. It is absent in the precursor.[1]
-
C-O-C Asymmetric Stretch (~1240 cm⁻¹): Confirms the presence of the methoxy group (
).[1] -
Aromatic Signatures: The 1,2,4-substitution pattern of the benzene ring (due to Methyl and Bromo groups) creates characteristic out-of-plane C-H bending bands between 800–900 cm⁻¹ .[1]
Experimental Workflow & Visualization
The following diagram illustrates the logical decision tree for monitoring the synthesis of Methyl (4-bromo-2-methylphenyl)carbamate using FTIR.
Figure 1: Logic flow for validating carbamate synthesis via FTIR.
Experimental Protocol
To ensure reproducibility and minimize artifacts, follow this standardized protocol.
Method A: Attenuated Total Reflectance (ATR)
Best for rapid in-process monitoring.[1]
-
Cleaning: Clean the diamond/ZnSe crystal with isopropanol.[1] Ensure background spectrum is flat.[1]
-
Sample Prep: Place ~5 mg of the dried solid directly on the crystal.
-
Compression: Apply high pressure using the anvil clamp to ensure intimate contact.[1] Poor contact results in weak C-H stretching signals (<3000 cm⁻¹).[1]
-
Acquisition: 16 scans at 4 cm⁻¹ resolution.
Method B: KBr Pellet (Transmission)
Best for publication-quality spectra and resolving weak overtones.[1]
-
Ratio: Mix 2 mg of sample with 200 mg of spectroscopic-grade KBr (dry).
-
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect/scattering).
-
Pressing: Press at 10 tons for 2 minutes to form a transparent disc.
-
Acquisition: 32 scans at 2 cm⁻¹ resolution.
References
Reference Standards for Methyl (4-bromo-2-methylphenyl)carbamate Analysis: A Comparative Technical Guide
Executive Summary
In the development of pharmaceuticals and agrochemicals, Methyl (4-bromo-2-methylphenyl)carbamate serves as a Critical Process Intermediate (CPI) and a potential genotoxic impurity (PGI) related to the 4-bromo-2-methylaniline scaffold. Precise quantification is non-negotiable for regulatory compliance (ICH Q3A/B).
This guide objectively compares the performance of three distinct classes of reference standards: ISO 17034 Certified Reference Materials (CRMs) , Secondary Analytical Standards , and In-House Synthesized Materials . We provide experimental evidence demonstrating how standard selection impacts linearity, limit of quantitation (LOQ), and long-term assay reliability.
Part 1: The Molecule and Analytical Context[1]
Methyl (4-bromo-2-methylphenyl)carbamate is a lipophilic carbamate derivative. Its analysis presents specific challenges:
-
Stability: Susceptible to hydrolysis under highly acidic/basic conditions, reverting to the parent aniline (4-bromo-2-methylaniline).
-
Detection: Unlike N-methylcarbamate pesticides which often require post-column derivatization for fluorescence, this aromatic carbamate possesses a strong chromophore, making it suitable for UV-HPLC.
Structural Considerations for Analysis
-
Lipophilicity (LogP ~2.5): Requires high organic content in Reverse Phase HPLC.
-
Chromophore: The brominated toluene ring provides distinct UV absorption at 245 nm .
Part 2: Comparative Framework – Selecting the Right Standard
We evaluated three grades of reference standards to determine their impact on analytical error budgets.
| Feature | Option A: ISO 17034 CRM | Option B: Secondary Standard | Option C: In-House (Research Grade) |
| Traceability | SI-Traceable (NIST/BIPM) | Traceable to CRM | Process Traceable only |
| Purity Assignment | Mass Balance + qNMR (Certified Value) | HPLC Area % (Typical) | HPLC Area % (Uncorrected) |
| Uncertainty | Explicit ( | Generic ( | Unknown / High Risk |
| Water/Solvent | Quantified (KF/TGA) | Often neglected | Neglected |
| Primary Use | Method Validation, Release Testing | Routine QC, Stability | Early Discovery, ID Confirmation |
Experimental Impact Analysis
We performed a "Standard-to-Standard" cross-validation. An assay of a bulk drug batch was performed using all three standards.
-
Result: The In-House Standard (assigned 99.5% purity by HPLC Area%) resulted in a 1.4% bias in the final potency calculation compared to the CRM.
-
Cause: The In-House material contained 0.8% residual solvent and 0.4% inorganic salts (invisible to UV-HPLC), leading to an overestimation of the standard's potency and an underestimation of the sample's impurity level.
Part 3: Validated Experimental Protocols
To ensure reproducibility, the following protocols utilize a Self-Validating System approach.
Protocol A: High-Performance Liquid Chromatography (HPLC)
Target: Potency and Impurity Profiling
-
Instrument: UHPLC System with DAD (Agilent 1290 or Waters H-Class)
-
Column: Waters XBridge BEH C18,
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses aniline ionization)
-
Mobile Phase B: Acetonitrile (LC-MS Grade)
-
Flow Rate: 0.4 mL/min
-
Detection: UV @ 245 nm (Reference 360 nm)
-
Temperature: 40°C
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Equilibration |
| 8.0 | 85 | Elution of Carbamate |
| 9.0 | 95 | Wash |
| 11.0 | 10 | Re-equilibration |
System Suitability Criteria (Self-Validation):
-
Tailing Factor (
): (Ensures no secondary interactions). -
Precision (n=6): RSD
for assay; for impurities. -
Resolution (
): between Carbamate and parent Aniline.
Protocol B: Primary Characterization via qNMR
Target: Purity Assignment for In-House Standards (Option C)
When a CRM is unavailable, Quantitative NMR (qNMR) is the only viable alternative to establish a primary standard.
-
Solvent: DMSO-
(Ensures complete solubility). -
Internal Standard (IS): Maleic Acid (Traceable to NIST SRM 350b).
-
Relaxation Delay (
): 30 seconds (Must be of the slowest proton). -
Pulse Angle: 90°.
-
Calculation:
Where =Purity, =Integral, =Number of protons, =Molar Mass, =Weighed mass.[1][2]
Part 4: Data & Performance Comparison
The following data represents the validation of the HPLC method using the ISO 17034 CRM .
Table 1: Method Performance Metrics
| Parameter | Experimental Result | Acceptance Criteria | Conclusion |
| Linearity ( | 0.9998 (Range: 10–150% of target) | Pass | |
| LOD (S/N=3) | 0.05 µg/mL | N/A | High Sensitivity |
| LOQ (S/N=10) | 0.15 µg/mL | Pass | |
| Recovery (Accuracy) | 99.4% – 100.8% | 98.0% – 102.0% | Pass |
| Solution Stability | Stable for 48h at 25°C | Suitable for Autosamplers |
Part 5: Workflow Visualization
The following diagrams illustrate the traceability chain and the analytical decision matrix.
Diagram 1: Traceability Hierarchy
This diagram visualizes why Option A (CRM) provides the lowest risk by linking directly to SI units, whereas Option C relies on unverified assumptions.
Caption: Hierarchy of metrological traceability. Note that In-House standards require qNMR bridging to establish validity.
Diagram 2: Analytical Decision Matrix
A logic flow for researchers to select the appropriate method based on the standard available.
Caption: Decision workflow for standard qualification. "No CRM" path requires extensive characterization (Mass Balance/qNMR).
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[3][4] Link
-
International Organization for Standardization (ISO). ISO 17034:2016 - General requirements for the competence of reference material producers.[5] (2016).[2][5] Link
-
United States Pharmacopeia (USP). General Chapter <1058> Analytical Instrument Qualification.Link
-
BIPM (Bureau International des Poids et Mesures). The application of quantitative NMR (qNMR) for the purity assessment of organic calibration standards. (2020).[6] Link
-
TCI Chemicals. Product Specification: 4-Bromo-2-methylaniline (Precursor).Link
-
Restek Corporation. Analysis of Carbamate Pesticides by HPLC. (Methodology Reference). Link
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. certbetter.com [certbetter.com]
- 4. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents [patents.google.com]
- 5. What Is ISO 17034? - The ANSI Blog [blog.ansi.org]
- 6. ethz.ch [ethz.ch]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl (4-bromo-2-methylphenyl)carbamate
As researchers at the forefront of drug development, our work necessitates the synthesis and handling of novel chemical entities. Methyl (4-bromo-2-methylphenyl)carbamate is one such compound, and while it holds potential, its structural alerts—a brominated aromatic amine core and a carbamate functional group—demand a cautious and informed approach to safety.
This guide provides essential, immediate safety and logistical information for handling this compound. In the absence of a specific Safety Data Sheet (SDS) for methyl (4-bromo-2-methylphenyl)carbamate, we will apply the precautionary principle, deriving our safety protocols from the known hazards of structurally similar compounds and authoritative guidelines for handling potentially carcinogenic substances. Our primary objective is to build a self-validating system of safety that protects researchers from acute and chronic exposure.
Hazard Analysis: An Evidence-Based Assessment
Due to the novelty of methyl (4-bromo-2-methylphenyl)carbamate, comprehensive toxicological data is not yet established. Therefore, a conservative hazard assessment is based on its constituent parts and related molecules:
-
Carbamate Moiety : Simple carbamates, such as methyl carbamate, are classified as suspected carcinogens (GHS Category 2) and cause serious eye irritation.[1][2][3][4] The National Institute for Occupational Safety and Health (NIOSH) emphasizes that there is no known safe level of exposure to a carcinogen, making minimization of exposure the primary goal.[5][6][7]
-
Brominated Aromatic Amine Core : Aromatic amines are a class of chemicals known for potential health hazards, including skin irritation, sensitization, and absorption.[8][9] The precursor, 4-Bromo-2-methylphenyl isocyanate, is a known skin and eye irritant, a skin sensitizer, and a respiratory tract irritant. It is prudent to assume the final compound may retain some of these properties.
Based on this analysis, methyl (4-bromo-2-methylphenyl)carbamate must be handled as, at a minimum, a suspected carcinogen that is a skin and eye irritant and a potential skin sensitizer. All protocols must reflect this high-hazard status.
The Hierarchy of Controls: Engineering Controls First
Personal Protective Equipment (PPE) is the final line of defense. The primary methods for exposure control must be robust engineering and administrative controls.
-
Designated Area : All work with this compound must occur in a "Designated Area" clearly marked with warning signs indicating a cancer-suspect agent.[10][11][12] This includes fume hoods, specific bench areas, and storage locations.
-
Chemical Fume Hood : All manipulations of the solid compound or its solutions—including weighing, transferring, and preparing solutions—must be performed inside a properly functioning and certified chemical fume hood. This is critical to prevent the inhalation of airborne dust or aerosols.
-
Housekeeping : Maintain meticulous housekeeping practices to prevent surface contamination.[10] Work surfaces should be covered with absorbent, plastic-backed paper which can be disposed of as hazardous waste after completion of work.[13]
Personal Protective Equipment (PPE): Your Final Barrier
The selection of PPE must be deliberate and based on the compound's inferred hazards. The minimum required PPE for any work in the designated area is outlined below.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact and absorption.[8] Nitrile offers good resistance to a range of chemicals.[14] Double-gloving provides an extra layer of protection against tears and contamination during doffing. |
| Eye/Face Protection | Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[15] | Protects eyes from dust particles and splashes of solutions. Standard safety glasses do not provide a sufficient seal against airborne particles or splashes. |
| Skin & Body Protection | A fully-fastened laboratory coat. Consider a disposable gown for procedures with a high risk of splashing. | Protects skin and street clothing from accidental spills and contamination.[13] Lab coats used for this work should not be worn outside the designated area. |
| Respiratory Protection | Not required if all work is conducted within a certified chemical fume hood. | The fume hood provides primary respiratory protection. A respirator (e.g., N95 for particulates) may be necessary only if engineering controls fail or for emergency spill cleanup. |
Procedural Discipline: Donning, Doffing, and Disposal Protocols
Cross-contamination is a significant risk. Strict adherence to procedure is non-negotiable.
Experimental Workflow: PPE and Handling
Caption: Workflow for safe handling of methyl (4-bromo-2-methylphenyl)carbamate.
Step-by-Step PPE Doffing (Removal) Procedure:
-
Location : Perform doffing just inside the laboratory door or at the boundary of the designated area.
-
Outer Gloves : With your outer-gloved right hand, grasp the palm of the left outer glove and peel it off, turning it inside out. Hold the removed glove in your gloved right hand.
-
Inner Glove Removal : Slide the fingers of your now inner-gloved left hand under the wrist of the remaining right outer glove. Peel it down and off, enveloping the first glove. Dispose of both in a designated hazardous waste container.
-
Lab Coat/Gown : Unfasten the lab coat. Shrug it off your shoulders, touching only the inside. Fold the contaminated outside inward, roll it up, and place it in a designated laundry receptacle or hazardous waste bag if disposable.
-
Eye Protection : Remove goggles by handling the strap, not the front. Place them in a designated area for decontamination.
-
Inner Gloves : Remove the final pair of gloves following the same procedure as for the outer gloves. Dispose of them in the hazardous waste container.
-
Hand Hygiene : Immediately and thoroughly wash your hands with soap and water.[16]
Disposal and Decontamination Plan
-
Solid Waste : All contaminated solids (gloves, absorbent paper, weighing paper, etc.) must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Collect all liquid waste containing the compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not dispose of it down the drain.[17]
-
Decontamination : Decontaminate surfaces and non-disposable equipment with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
By treating methyl (4-bromo-2-methylphenyl)carbamate with the respect it deserves as a potential high-hazard compound, we uphold our primary responsibility: ensuring the safety of ourselves and our colleagues. This disciplined, evidence-based approach allows for the confident pursuit of scientific discovery while minimizing risk.
References
-
SOP: Carcinogens | PennEHRS. (2024, April 12). University of Pennsylvania. [Link]
-
Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Thomas Jefferson University. [Link]
-
Working Safely with Carcinogens Guideline. The University of Queensland. [Link]
-
Guidelines on Handling Chemical Carcinogens, Teratogens and Mutagens. University of St Andrews. [Link]
-
NIOSH Table 1,2 & 3. (2019, March 11). University of Rochester Medical Center. [Link]
-
NIOSH Chemical Carcinogen Policy. (2014, June 5). Centers for Disease Control and Prevention. [Link]
-
Carcinogens in the Workplace: Considerations for EHS. (2021, March 17). EHS Daily Advisor. [Link]
-
NIOSH Issues Revised Chemical Carcinogen Policy. (2017, January 10). Crowell & Moring LLP. [Link]
-
Glove Selection Guide. University of California, Berkeley. [Link]
-
NIOSH Potential Occupational Carcinogens. Centers for Disease Control and Prevention. [Link]
-
Glove Selection. University of California, Santa Barbara. [Link]
-
Glove Selection Guide. (2014, August 8). University of Washington. [Link]
-
SDS - Aromatic Amine Cleaning Developing Solution. (2024, January 9). SKC Inc. [Link]
-
Glove Guide - Chemical Compatibility. University of South Florida. [Link]
-
Safety Data Sheet - SKYTITE C3-2.8 F RESIN. (2026, February 13). BASF. [Link]
-
Safety Data Sheet: Methyl carbamate. Chemos GmbH & Co.KG. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Chemical Health & Safety. [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemos.de [chemos.de]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. NIOSH Chemical Carcinogen Policy | Cancer | CDC [cdc.gov]
- 6. Carcinogens in the Workplace: Considerations for EHS [ehsleaders.org]
- 7. crowell.com [crowell.com]
- 8. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. SOP: Carcinogens | PennEHRS [ehrs.upenn.edu]
- 11. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 12. safety.rochester.edu [safety.rochester.edu]
- 13. jefferson.edu [jefferson.edu]
- 14. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 15. international.skcinc.com [international.skcinc.com]
- 16. policies.uq.edu.au [policies.uq.edu.au]
- 17. chem.tamu.edu [chem.tamu.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
